Friedelin
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-SVRPQWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015732 | |
| Record name | Friedelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-74-0 | |
| Record name | Friedelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Friedelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Friedelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D:A-Friedooleanan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRIEDELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK21264UAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources and Distribution of Friedelin in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of friedelin, a significant pentacyclic triterpenoid, focusing on its natural sources, distribution across the plant kingdom, and the methodologies employed for its study. This compound and its derivatives have garnered substantial interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] This document serves as a core resource, presenting quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development.
Natural Sources and Widespread Distribution
This compound (friedelan-3-one) is a pentacyclic triterpene that is broadly distributed in nature.[1] It was first isolated from the cork of the cork oak (Quercus suber) and was initially termed "cork alcohol".[1] Its presence is not limited to higher plants; it has also been identified in lower plants such as mosses, lichens, algae, and even fungi.[1][2][3]
The compound is particularly abundant in the cork tissues and leaf materials of various plant genera.[2][5][6] Plant families known to be rich sources of friedelane triterpenoids include, but are not limited to, Celastraceae, Euphorbiaceae, Hippocrateaceae, Flacourtiaceae, Guttiferae, Asteraceae, Fabaceae, and Myrtaceae.[2][4][5][7] This wide distribution underscores the compound's ecological significance and its potential as a readily available natural product for pharmaceutical exploration.
Table 1: Selected Plant Sources of this compound
The following table summarizes various plant species from which this compound has been isolated, highlighting the plant part and family.
| Plant Species | Plant Part | Plant Family | References |
| Quercus cerris | Cork | Fagaceae | [1] |
| Maytenus ilicifolia | Leaves, Root Bark | Celastraceae | [5][8][9] |
| Putranjiva roxburghii | Leaf, Bark | Putranjivaceae | [1] |
| Cannabis sativa | Roots, Stem Bark | Cannabaceae | [8][10][11] |
| Azima tetracantha | Whole Plant, Leaves | Salvadoraceae | [1][5][10] |
| Terminalia avicennioides | Root Bark | Combretaceae | [5] |
| Populus davidiana | Not Specified | Salicaceae | [5][8] |
| Pterocarpus erinaceus | Stem Bark | Fabaceae | [12][13] |
| Orostachys japonica | Whole Plant | Crassulaceae | [10] |
| Alectoria ochroleuca | Whole Plant (Lichen) | Parmeliaceae | [1] |
| Rhodobryum roseum | Whole Plant (Moss) | Bryaceae | [1] |
| Euphorbia tirucalli | Whole Plant | Euphorbiaceae | [1][5] |
| Prunus lusitanica | Aerial Parts | Rosaceae | [1][5] |
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method used. Modern analytical techniques have enabled precise quantification, providing valuable data for selecting high-yielding sources for commercial extraction.
Table 2: Quantitative Data of this compound in Various Plant Materials
| Plant Species | Plant Part | Extraction Method/Solvent | This compound Concentration | References |
| Quercus cerris | Cork | Soxhlet (Dichloromethane) | 23.7 wt % | [1] |
| Quercus cerris | Cork | Soxhlet (Ethanol) | 15.2 wt % | [1] |
| Quercus cerris | Cork | Soxhlet (Methanol) | 12.1 wt % | [1] |
| Maytenus aquifolium | Leaves | SFE (CO₂ + 10% Methanol) | 6.10 ± 0.75 mg/g | [14] |
| Maytenus aquifolium | Leaves | SFE (CO₂ + 10% Ethanol) | 6.00 ± 0.97 mg/g | [14] |
| Cannabis sativa | Roots | Not Specified | 0.83 - 1.35 mg/g DW | [11] |
| Cannabis sativa | Roots | Supercritical CO₂ | 0.100 - 0.709 mg/g | [11] |
| Cannabis sativa | Stem Bark | Not Specified | 0.33 - 1.0 mg/g DW | [11] |
| Putranjiva roxburghii | Bark | Not Specified | 0.04% w/w | [1] |
| Putranjiva roxburghii | Leaf Extract | Not Specified | 0.003% w/w | [1] |
Experimental Protocols
The isolation and quantification of this compound involve several key stages, from extraction and purification to final analysis. The choice of method depends on the scale of the operation, desired purity, and available equipment.
Extraction Methodologies
This compound is a non-polar compound, which dictates the use of organic solvents for efficient extraction.[1]
-
Soxhlet Extraction: This is a conventional and widely used method for solid-liquid extraction.
-
Protocol: A known quantity (e.g., 50 g) of dried and powdered plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The extraction solvent (e.g., chloroform, hexane, ethanol, or dichloromethane) is heated in a flask.[1] The vapor travels to a condenser, liquefies, and drips back into the chamber containing the plant material. The chamber fills with the warm solvent, which extracts the desired compound. Once the chamber is full, it is automatically emptied by a siphon side arm, with the solvent returning to the flask. This cycle is repeated for a set duration (e.g., 6-8 hours) to ensure exhaustive extraction.[1] The resulting extract is then concentrated using a rotary evaporator.
-
-
Supercritical Fluid Extraction (SFE): An environmentally friendly "green" technique that uses supercritical fluids, most commonly CO₂, as the extraction solvent.[1][2]
-
Protocol: Dried, ground plant material (e.g., 40-80 mesh particle size) is packed into an extraction vessel.[1] Supercritical CO₂, often modified with a co-solvent like ethanol or methanol (e.g., 5-10% v/v), is passed through the vessel at a specific temperature and pressure (e.g., 50°C and 300 bar).[1] The supercritical fluid has properties between a gas and a liquid, allowing it to effuse through the solid matrix and dissolve the this compound. The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate for collection. This method is highly selective and leaves no toxic solvent residue.[1][14]
-
-
Other Methods: Maceration with sonication is another effective method, particularly for smaller-scale laboratory extractions.[14] Modern techniques like ultrasound-assisted, microwave-assisted, and ionic liquid-based extractions are also being explored to improve efficiency and reduce environmental impact.[2][3]
Purification
Following initial extraction, the crude extract is typically a complex mixture of phytochemicals. Column chromatography is a standard laboratory procedure for purifying this compound from this mixture.[7][12]
-
Protocol: The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a chromatography column packed with a stationary phase like silica gel. A mobile phase, consisting of a solvent system with gradually increasing polarity (e.g., a gradient of hexane and ethyl acetate), is passed through the column. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing pure this compound.
Quantification and Analysis
Accurate quantification is critical for research and quality control. Gas Chromatography (GC) is a primary analytical method for this purpose.
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Protocol: A purified sample or a cleaned-up extract is dissolved in a suitable solvent. A small volume (e.g., 1.0 µL) is injected into the GC system.
-
Typical GC-FID Conditions:
-
The retention time of the this compound peak is compared to that of an authentic standard for identification, and the peak area is used for quantification against a calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for definitive identification by comparing the mass fragmentation pattern of the analyte with that of a known standard or a spectral library.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Photodiode Array (PDA) detector is another powerful method used for the quantitative characterization of extracts.[15]
Visualizing Key Pathways and Workflows
Biosynthesis of this compound
This compound is synthesized via the mevalonate pathway.[8] The critical step is the complex cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by the enzyme this compound synthase, which is an oxidosqualene cyclase (OSC).[1][8] This process involves an intricate series of carbocation rearrangements, making it one of the most complex cyclizations in triterpene biosynthesis.[8][9]
Caption: Simplified biosynthetic pathway of this compound from 2,3-oxidosqualene.
Experimental Workflow
The following diagram outlines a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: Workflow for this compound extraction, purification, and analysis.
Conclusion
This compound is a widely distributed natural triterpenoid with significant therapeutic potential. Its presence in a diverse array of plant species, from common trees to lower plants, makes it an accessible target for natural product chemistry. This guide has summarized its key sources and distribution, provided quantitative data for high-yielding species, and detailed the robust experimental protocols for its extraction and analysis. The continued exploration of this compound's natural sources, coupled with optimized extraction and synthetic biology approaches, will be crucial for advancing its development from a natural compound to a clinically valuable therapeutic agent.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [ouci.dntb.gov.ua]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Maytenus ilicifolia Is Produced by this compound Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Elicitation enhances the production of this compound and epifriedelanol in hairy root cultures of Cannabis sativa L. [frontiersin.org]
- 12. Isolation and Characterization of this compound and 5-DodecylResorcinol from the Stem Bark Extract of Pterocarpus erinaceus | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Biosynthesis pathway of friedelin from 2,3-oxidosqualene
An In-depth Technical Guide to the Biosynthesis of Friedelin from 2,3-Oxidosqualene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of this compound, a complex pentacyclic triterpene, from its precursor 2,3-oxidosqualene. This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] This document details the biosynthetic pathway, summarizes key quantitative data from heterologous production systems, provides detailed experimental protocols for enzyme characterization, and visualizes the core processes for enhanced understanding.
The this compound Biosynthesis Pathway
The formation of this compound from the linear precursor 2,3-oxidosqualene is one of the most complex cyclization and rearrangement reactions known in phytochemistry, involving the maximum number of rearrangements for a pentacyclic triterpene.[2][3] The entire process is catalyzed by a single enzyme, This compound synthase (EC 5.4.99.50), a member of the oxidosqualene cyclase (OSC) family.[4]
The biosynthesis initiates when 2,3-oxidosqualene, folded in a chair-chair-chair conformation within the enzyme's active site, is protonated at the epoxide ring.[2][3] This triggers a cascade of concerted, stereospecific cyclizations and subsequent 1,2-hydride and methyl shifts. The reaction proceeds through a series of transient carbocation intermediates. While the exact sequence is a subject of ongoing research, a widely accepted model involves the progression through dammarenyl, baccharenyl, lupyl, germanicyl, and glutinyl cations, among others.[2][5]
This intricate series of rearrangements ultimately leads to the formation of a friedenyl cation. The reaction terminates with a specific deprotonation step, which, facilitated by an aspartate residue in the active site, results in the formation of the characteristic ketone group at the C-3 position of the A-ring, yielding the final this compound molecule.[2][3] This final step is noteworthy as most other pentacyclic triterpene synthases produce a C-3 alcohol.[3]
Quantitative Data
The low natural abundance of this compound has driven research into its production using engineered microbial hosts, primarily the yeast Saccharomyces cerevisiae.[1] Metabolic engineering strategies, including the overexpression of key pathway enzymes and the knockout of competing pathways, have led to significant increases in production titers.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Strain / Engineering Strategy | This compound Titer (mg/L) | Culture Condition | Reference |
| Initial Engineered Strain (TwOSC1) | 37.07 | Shake Flask | [6] |
| Strain GQ1 (Genome Integration, Gene Knockouts) | 63.91 ± 2.45 | Optimized Shake Flask | [7][8] |
| Strain Z16 (Pathway Optimization) | 270 | Shake Flask | [9][10] |
| Strain Z28 (Lipid Droplet Engineering) | 1500 | Optimized Shake Flask | [9][10][11] |
Table 2: this compound Yields from Natural Sources
| Source | Yield (per kg dry weight) | Extraction Method | Reference |
| Quercus suber (Cork) | 2.47 g | Not Specified | [2] |
| Cork Byproduct | 1.4 - 5.0 g | Not Specified | [2] |
Table 3: Analytical Parameters for Triterpenoid Quantification (HPLC-PDA)
| Parameter | Value Range | Notes | Reference |
| Limit of Detection (LOD) | 0.08 – 0.65 µg/mL | Method dependent on specific triterpenoid | [12] |
| Limit of Quantification (LOQ) | 0.24 – 1.78 µg/mL | Method dependent on specific triterpenoid | [12] |
| Recovery Rate | 94.70 – 105.81% | Demonstrates high accuracy of the method | [12] |
Experimental Protocols
The characterization of this compound synthase and the engineering of microbial production hosts rely on a standard set of molecular biology and analytical chemistry techniques.
Protocol for Heterologous Expression in S. cerevisiae
This protocol describes the functional expression of a candidate this compound synthase gene in a laboratory yeast strain.
-
Gene Cloning : The full-length coding sequence of the candidate this compound synthase (e.g., TwOSC1) is synthesized or amplified via PCR from plant cDNA. The sequence is cloned into a yeast expression vector (e.g., pESC-Leu) under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation : The resulting expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol (LiAc/PEG) method. Transformants are selected on synthetic defined (SD) medium lacking the appropriate nutrient (e.g., leucine).
-
Culture for Production : A single colony is used to inoculate a starter culture in selective SD medium with glucose. After overnight growth, the cells are harvested and transferred to an optimized induction medium containing galactose to induce protein expression. An example of an optimized medium is: 5% glucose, 1% yeast extract, 3% peptone, 0.8% KH₂PO₄, and 0.6% MgSO₄·7H₂O.[7]
-
Cell Harvesting : After 72-96 hours of cultivation at 30°C, the yeast cells are harvested by centrifugation.
-
Triterpene Extraction : The cell pellet is saponified by heating with 20% KOH in 50% ethanol to break the cells and hydrolyze lipids. The non-saponifiable fraction, containing this compound, is then extracted with an organic solvent such as n-hexane or ethyl acetate. The organic phase is collected, evaporated to dryness, and redissolved in a suitable solvent for analysis.
Protocol for Site-Directed Mutagenesis
This protocol allows for the introduction of specific mutations into the this compound synthase gene to probe the function of key amino acid residues.[5] This is based on the principles of the QuikChange™ method.[1]
-
Primer Design : Two complementary mutagenic primers (25-45 bases in length) are designed, containing the desired mutation at the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification : A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu) to amplify the entire expression plasmid containing the wild-type gene. The reaction components typically include the plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Template Digestion : The PCR product is treated with the restriction enzyme DpnI. DpnI specifically cleaves methylated GATC sites, digesting the bacterially-derived parental plasmid DNA while leaving the newly synthesized, unmethylated, mutated plasmid intact.[1]
-
Transformation : The DpnI-treated DNA is transformed into highly competent E. coli cells.
-
Screening : Plasmids are isolated from the resulting colonies and the region of interest is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol for GC-MS Quantification of this compound
This protocol provides a framework for the identification and quantification of this compound from biological extracts.
-
Sample Preparation : The dried extract from the yeast culture is redissolved in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate). An internal standard may be added for accurate quantification. The sample is passed through a 0.22 µm filter before injection.[13]
-
GC-MS Instrument Setup :
-
Column : An Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar capillary column is used.[13]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[2][13]
-
Oven Program : An example program is: initial temperature of 80°C for 5 min, then ramp to 285°C and hold for 15 min.[2] Alternatively, a program starting at 50°C and ramping to 300°C can be used.[13]
-
MS Detector : Operated in electron impact (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 50-600) for identification or in Multiple Reaction Monitoring (MRM) mode for targeted, sensitive quantification.[13]
-
-
Data Analysis : this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by creating a calibration curve from the standard and integrating the peak area of the characteristic ions of this compound relative to the internal standard.
References
- 1. static.igem.org [static.igem.org]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Maytenus ilicifolia Is Produced by this compound Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. The Methionine 549 and Leucine 552 Residues of this compound Synthase from Maytenus ilicifolia Are Important for Substrate Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Saccharomyces cerevisiae for High-Level this compound via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for High-Level this compound via Genetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De Novo Synthesis of this compound in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zhou H, et al. (2025) | SGD [yeastgenome.org]
- 11. Collection - De Novo Synthesis of this compound in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 12. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Friedelin: A Comprehensive Pharmacological Profile and its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Friedelin, a pentacyclic triterpenoid found in numerous plant species, has emerged as a molecule of significant pharmacological interest.[1] Possessing a wide array of biological activities, it is being investigated for its potential in treating a variety of human ailments.[1][2] This document provides a detailed overview of the pharmacological profile of this compound, its mechanisms of action, and its potential therapeutic applications. We present a consolidation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of its molecular pathways to serve as a comprehensive resource for the scientific community. The evidence suggests that this compound's anti-inflammatory, analgesic, antioxidant, hepatoprotective, anticancer, and neuroprotective properties make it a promising candidate for future drug development.[1][2]
Introduction
This compound (friedelan-3-one) is a non-polar, pentacyclic triterpenoid first isolated from cork.[1] Its structure consists of five fused rings with a molecular formula of C₃₀H₅₀O.[1] It is widely distributed in the plant kingdom, found in the leaves, bark, and roots of various families such as Celastraceae, Asteraceae, and Fabaceae, as well as in lower organisms like mosses, lichens, and fungi.[1][2] Traditionally, plants containing this compound have been used in Ayurvedic and other folk medicine systems.[3] Modern scientific investigation has begun to validate these traditional uses, revealing a compound with low cytotoxicity to normal cells and a broad spectrum of pharmacological activities, positioning it as a compelling phytochemical for therapeutic development.[1][4]
Pharmacological Profile
This compound exhibits a diverse range of biological effects, which have been documented in numerous preclinical studies. These activities form the basis of its therapeutic potential.
Anti-inflammatory, Analgesic, and Antipyretic Activities
This compound has demonstrated potent anti-inflammatory, pain-relieving, and fever-reducing properties in various animal models.[5][6] It effectively inhibits both acute and chronic phases of inflammation.
-
Anti-inflammatory Effects: In acute inflammation models, this compound significantly inhibited carrageenan-induced paw edema and croton oil-induced ear edema.[5] At a dose of 40 mg/kg, it produced maximum inhibitions of 52.5% and 68.7%, respectively.[5] It also reduced acetic acid-induced vascular permeability in mice.[7] In chronic inflammation, a 40 mg/kg dose of this compound decreased the formation of granuloma tissue by 36.3% in the cotton pellet-induced granuloma test and inhibited paw thickness by 54.5% in an adjuvant-induced arthritis model.[5]
-
Analgesic Effects: this compound showed significant analgesic activity in chemically-induced pain models. It dose-dependently reduced abdominal constrictions in the acetic acid-induced writhing test, with a 40 mg/kg dose providing an 80.0% reduction.[7] It was also effective in the formalin test, particularly in the second phase (inflammatory pain), where a 40 mg/kg dose caused a 74.3% inhibition.[7] However, it did not show significant effects in the hot-plate test, suggesting its analgesic action is likely mediated peripherally rather than centrally.[5][6]
-
Antipyretic Effects: In rats with yeast-induced hyperthermia, oral administration of this compound at doses of 20 or 40 mg/kg caused a significant, dose-dependent reduction in rectal temperature.[5][7]
Antioxidant and Hepatoprotective Activities
This compound is a marked antioxidant and has shown significant liver-protective effects.[8]
-
Antioxidant and Free Radical Scavenging: In vitro studies have shown that this compound is an effective scavenger of various free radicals, including 2,2-diphenyl-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals.[8] It also strongly suppresses lipid peroxidation.[8]
-
Hepatoprotective Effects: In an in vivo study using a carbon tetrachloride (CCl₄)-induced oxidative stress model in rats, pretreatment with this compound (40 mg/kg for 7 days) offered significant liver protection.[8] It restored elevated levels of serum enzymes like SGOT, SGPT, and LDH to normal.[8] Furthermore, it replenished depleted levels of endogenous antioxidant enzymes in the liver, such as superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), and glutathione peroxidase (GPx).[8] Its hepatoprotective efficacy was comparable to the standard drug, silymarin.[2][8]
Anticancer Activity
This compound exhibits cytotoxic and pro-apoptotic activity against a range of cancer cell lines, while showing minimal side effects on healthy cells.[4][9]
-
Cytotoxicity: this compound has demonstrated strong anti-tumor activity against various cancer cell lines including L929, HeLa, A375, and THP-1.[2] In a study on glioblastoma multiforme (U87MG-GBM), this compound showed significantly higher cytotoxicity towards the cancer cells (IC₅₀: 46.38 µg/mL) compared to healthy primary rat cerebral cortex cells (IC₅₀: 1271.77 µg/mL).[9] It has also been tested against hormone-sensitive (22Rv1) and insensitive (DU145) prostate cancer cells, with IC₅₀ values of 72.025 and 81.766 µg/mL, respectively.[10] In human breast cancer (MCF-7) cells, this compound inhibited growth with an IC₅₀ of 1.2 μM after 48 hours.[11]
-
Apoptosis Induction: The anticancer mechanism of this compound is largely attributed to its ability to induce apoptosis. In oral cancer cells, it upregulates pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[12] Molecular docking studies have confirmed strong binding affinities for Bax and Bcl2.[12] In breast cancer cells, its action was associated with the activation of p53 and caspases.[11]
Neuroprotective Effects
Recent studies have highlighted this compound's potential in managing neurodegenerative disorders.
-
Mechanism of Neuroprotection: In a scopolamine-induced mouse model of neurodegeneration, this compound administration reversed memory impairment and attenuated neuronal dysfunction.[13] Its neuroprotective effects are linked to the inhibition of oxidative stress, neuro-inflammation, and glial cell activation.[2] Mechanistically, it suppresses the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways.[2][13] Furthermore, this compound has been shown to inhibit the β-secretase enzyme (BACE-1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[13]
Antidiabetic Activity
This compound also possesses antidiabetic properties, primarily through its effects on glucose metabolism.
-
α-Glucosidase Inhibition: this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. One study reported a 20.1% inhibition at a concentration of 100 μM.[2] Another study found it had greater α-glucosidase inhibitory activity (IC₅₀ of 19.51 μg/mL) than the standard drug miglitol.[2]
-
Insulin Sensitivity: In 3T3-L1 adipocytes, this compound was observed to increase intracellular fat accumulation, which is a marker of improved insulin sensitivity.[2]
Mechanisms of Action & Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical regulator of the inflammatory response. This compound promotes the autophagic degradation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[14]
Caption: this compound inhibits NF-κB signaling via p62-mediated autophagy.
Induction of Apoptosis in Cancer Cells
This compound's anticancer activity stems from its ability to trigger the intrinsic pathway of apoptosis. It modulates the balance between pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins, leading to programmed cell death in cancer cells.
Caption: this compound triggers apoptosis by modulating Bcl-2 family proteins.
Neuroprotective Signaling Pathway
This compound confers neuroprotection by inhibiting key stress-activated and inflammatory pathways in the brain, such as the JNK/NF-κB axis, which are implicated in neuronal damage and memory impairment.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory, analgesic and antipyretic effects of this compound isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Antioxidant, free radical scavenging and liver protective effects of this compound isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
The Anti-Inflammatory Mechanism of Action of Friedelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelin, a pentacyclic triterpenoid found in various plant species, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects. It focuses on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. This document summarizes quantitative data from various experimental models, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades and experimental workflows involved in investigating this compound's mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This guide aims to provide a comprehensive technical overview of its mechanisms of action for researchers and professionals in drug development.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways and inflammatory mediators. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines through the modulation of upstream signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
This compound has been shown to inhibit the activation of the NF-κB pathway. It is believed to prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes.
Modulation of the MAPK Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to inhibit the phosphorylation of JNK, a key event in the activation of this pathway. By suppressing JNK activation, this compound can downregulate the expression of downstream inflammatory targets.
Involvement of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that regulates various cellular processes, including inflammation. While often associated with cell survival, its role in inflammation is complex. Some studies suggest that this compound may modulate the PI3K/Akt pathway, contributing to its anti-inflammatory effects, though the precise mechanisms are still under investigation.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in various in vivo and in vitro models. The following tables summarize the key findings.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Experimental Model | Species | Dose of this compound | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Rat | 40 mg/kg | 52.5 | [1] |
| Croton oil-induced ear edema | Mouse | 40 mg/kg | 68.7 | [1] |
| Cotton pellet-induced granuloma | Rat | 40 mg/kg | 36.3 | [1] |
| Adjuvant-induced arthritis | Rat | 40 mg/kg | 54.5 (inhibition of paw thickness) | [1] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 Value | Reference |
| LPS-induced Nitric Oxide Production | RAW 264.7 | Nitric Oxide | Data not available | |
| Inhibition of Pro-inflammatory Cytokines | - | TNF-α, IL-6, IL-1β | Data not available |
Note: Specific IC50 values for this compound's inhibition of cytokine production and LPS-induced nitric oxide production were not consistently reported in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory mechanism of this compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Fasting: Rats are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6): control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups at various doses.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Treatment: this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) or the vehicle is administered intraperitoneally (i.p.).
-
Induction of Edema: Thirty minutes after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is used to screen for compounds that can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce NO production, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: a. 100 µL of the cell culture supernatant is transferred to a new 96-well plate. b. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well. c. The plate is incubated at room temperature for 10-15 minutes. d. The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated group.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit.
Protocol:
-
Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described in the NO production assay.
-
Protein Extraction: a. Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin).
Measurement of Pro-inflammatory Cytokines by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
Protocol:
-
Sample Collection: Cell culture supernatants from this compound and/or LPS-treated cells are collected.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. The general steps are as follows: a. A 96-well plate is coated with a capture antibody specific for the cytokine of interest. b. The plate is washed, and the samples and standards are added to the wells. c. After incubation, the plate is washed again, and a detection antibody conjugated to an enzyme (e.g., HRP) is added. d. Following another incubation and washing step, a substrate solution is added, which results in a color change. e. A stop solution is added to terminate the reaction.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
Real-Time PCR for iNOS and COX-2 Gene Expression
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of iNOS and COX-2.
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound and/or LPS-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for qRT-PCR with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and compared to the control group.
Conclusion
This compound demonstrates potent anti-inflammatory activity through a multi-target mechanism. Its ability to inhibit the NF-κB and MAPK signaling pathways leads to the downregulation of key pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α, IL-6, and IL-1β). The experimental data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound as an anti-inflammatory agent. Further studies are warranted to fully elucidate its mechanism of action, particularly its effects on the PI3K/Akt pathway, and to establish its efficacy and safety in clinical settings.
References
Initial screening of friedelin for anticancer activity on various cell lines
An In-depth Technical Guide on the Initial Screening of Friedelin for Anticancer Activity on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxic screening of this compound, a pentacyclic triterpenoid found in various plant species, and its potential as an anticancer agent. This document summarizes the quantitative data on its efficacy against a range of cancer cell lines, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways implicated in its mechanism of action.
Data Presentation: Cytotoxic Activity of this compound
The anticancer potential of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, and the values for this compound are summarized below. These data have been compiled from multiple independent studies to provide a comparative overview.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| L929 | Fibrosarcoma | 1.48 µg/mL | 48 h | |
| HeLa | Cervical Cancer | 2.59 µg/mL | 48 h | |
| A375 | Melanoma | 2.46 µg/mL | 48 h | |
| THP-1 | Acute Monocytic Leukemia | 2.33 µg/mL | 48 h | |
| PC3 | Prostate Cancer | 3.54 ± 0.30 µg/mL to 8.32 ± 1.92 µg/mL | Not Specified | |
| 22Rv1 | Prostate Cancer (hormone-sensitive) | 72.025 µg/mL | Not Specified | |
| DU145 | Prostate Cancer (hormone-insensitive) | 81.766 µg/mL | Not Specified | |
| KB | Oral Cancer | 117.25 µM | 24 h | |
| KB | Oral Cancer | 58.72 µM | 48 h | |
| MCF-7 | Breast Cancer | 1.8 µM | 24 h | [1] |
| MCF-7 | Breast Cancer | 1.2 µM (0.51 µg/mL) | 48 h | [1][2] |
| HSC-1 | Squamous Cell Carcinoma | Less sensitive than HeLa | Not Specified | |
| AML-196 | Acute Myeloid Leukemia | 10 µM | 24 h | [3] |
| U87MG | Glioblastoma Multiforme | Higher cytotoxicity than on non-cancerous cells | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's anticancer activity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).[4] Include a vehicle-treated control group.
-
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]
-
Incubation: Incubate the plate for 3.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 130-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 492 nm or 550-590 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.[6]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in a culture flask and treat with this compound for the desired time to induce apoptosis.[7]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[8]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Preparation: Harvest approximately 10^6 cells and wash with PBS.[10]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[10]
-
RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of a 100 µg/mL solution) and incubate.[10]
-
PI Staining: Add 400 µL of a PI staining solution (e.g., 50 µg/mL).[10]
-
Incubation: Incubate at room temperature for 5-10 minutes.[10]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the PI fluorescence in a linear scale.[10]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing this compound's anticancer activity and the key signaling pathways it modulates.
References
- 1. In vitro cytotoxic potential of this compound in human MCF-7 breast cancer cell: Regulate early expression of Cdkn2a and pRb1, neutralize mdm2-p53 amalgamation and functional stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Triterpenoid Friedelin: A Comprehensive Technical Guide to its Traditional Medicinal Uses, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelin, a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has been a cornerstone of traditional medicine across various cultures for centuries. Its diverse pharmacological properties, including potent anti-inflammatory, analgesic, antipyretic, and anticancer activities, have garnered significant scientific interest. This technical guide provides an in-depth exploration of the traditional medicinal uses of this compound-containing plants, supported by quantitative data, detailed experimental protocols for its study, and elucidation of its molecular mechanisms of action through key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.
Introduction
This compound (C₃₀H₅₀O) is a saturated pentacyclic triterpenoid ketone that is widely distributed in higher plants, mosses, and lichens.[1] Historically, various parts of plants rich in this compound have been utilized in traditional medicine systems to treat a wide array of ailments.[1][2] Modern pharmacological studies have begun to validate these traditional uses, attributing them to the diverse bioactivities of this compound. This guide delves into the ethnobotanical applications of this compound-containing flora, presents quantitative data on this compound content, provides detailed experimental methodologies for its investigation, and illustrates its molecular signaling pathways.
Traditional Medicinal Uses of this compound-Containing Plants
A multitude of plants containing this compound have been traditionally used for medicinal purposes. The following table summarizes some of the prominent examples, their traditional applications, and the geographical regions of their use.
| Plant Species | Family | Plant Part(s) Used | Traditional Medicinal Uses | Geographical Region/Cultural Context |
| Azima tetracantha Lam. | Salvadoraceae | Leaves, Roots, Root Bark | Rheumatism, diabetes, cough, asthma, diarrhea, smallpox, inflammatory conditions, and as a diuretic and stimulant.[1][3][4] | India, Sri Lanka |
| Cannabis sativa L. | Cannabaceae | Roots | Inflammation, gout, arthritis, joint pain, fever, and hard tumors.[2][5][6] | Historical use in various cultures |
| Maytenus ilicifolia Mart. ex Reissek | Celastraceae | Leaves | Gastritis, dyspepsia, and gastric ulcers.[6][7][8] | South America (Brazil, Argentina) |
| Quercus suber L. | Fagaceae | Bark (Cork) | Not well-documented for internal medicinal use, but cork has been used topically. This compound itself is studied for its properties. | Mediterranean region |
| Shorea robusta Gaertn. | Dipterocarpaceae | Leaves | Used in traditional Indian medicine for various ailments.[5] | India |
| Pterocarpus erinaceus Poir. | Fabaceae | Not specified in provided abstracts | Antimicrobial properties.[9] | Not specified |
| Jatropha tanjorensis J.L.Ellis & Saroja | Euphorbiaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |
| Calophyllum inophyllum L. | Calophyllaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |
| Garcinia smeathmannii (Planch. & Triana) Oliv. | Clusiaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |
| Cola lateritia K.Schum. | Malvaceae | Not specified in provided abstracts | Antimicrobial properties.[10] | Not specified |
Quantitative Analysis of this compound in Plant Materials
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. Accurate quantification is crucial for standardization and for understanding the therapeutic potential of plant extracts.
| Plant Species | Plant Part | This compound Content | Method of Quantification | Reference(s) |
| Azima tetracantha | Leaves | 0.36% | Not specified | [5] |
| Cannabis sativa | Dried Roots & Stem Barks | 0.1% - 0.15% | Not specified | [5] |
| Cannabis sativa | Roots | 12.8 mg/kg | Not specified | [2][6] |
| Quercus suber | Cork | 2.47 g/kg (dry weight) | GC-MS | [10] |
| Quercus suber | Cork Byproduct | 1.4 - 5.0 g/kg | GC-MS | [10] |
| Maytenus ilicifolia | Not specified | 0.44 mg/L in extract | GC-FID | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and pharmacological evaluation of this compound.
Extraction and Isolation of this compound
-
Preparation of Plant Material: Shade-dry the leaves of Azima tetracantha and grind them into a coarse powder.
-
Extraction:
-
Place approximately 50 g of the powdered plant material into a thimble.
-
Insert the thimble into a Soxhlet apparatus.
-
Fill the round-bottom flask with a suitable solvent such as hexane or chloroform.[9][10]
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
-
Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude extract containing this compound.
-
Isolation (Column Chromatography):
-
Pack a chromatography column with silica gel (60-120 mesh).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., hexane).
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest (this compound) and evaporate the solvent to obtain the purified compound.
-
Quantification of this compound
-
Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare the plant extract in a suitable solvent.
-
Chromatographic Conditions:
-
Column: HP-5 (30 m × 0.25 mm × 0.25 μm) or similar.
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program: Isothermal at 80 °C for 5 min, then ramp to 285 °C at a specified rate and hold for 15 min.[10]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 1:10 or 1:50.[10]
-
-
Mass Spectrometry Conditions:
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard. Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.
In Vivo Pharmacological Assays
-
Animals: Use Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin 10 mg/kg), and test groups (different doses of this compound).
-
Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1][2][11]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][2]
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Animals: Use Swiss albino mice.
-
Procedure:
-
Acclimatize the animals to the observation chamber.
-
Administer the vehicle, standard drug (e.g., morphine), or this compound.
-
After a predetermined time (e.g., 30 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[4][12][13]
-
Observe the animals and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.[4][12]
-
-
Data Analysis: Compare the licking time in the treated groups with the control group to determine the analgesic effect.
-
Animals: Use Wistar rats.
-
Procedure:
-
Record the basal rectal temperature of the animals.
-
Induce pyrexia by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast (10 mL/kg).[5][14][15]
-
After 18 hours, measure the rectal temperature again. Select animals with a temperature increase of at least 0.6 °C.[5]
-
Administer the vehicle, standard drug (e.g., paracetamol 150 mg/kg), or this compound orally.
-
Record the rectal temperature at 1, 2, 3, and 4 hours post-treatment.[5]
-
-
Data Analysis: Calculate the reduction in rectal temperature for each group compared to the control group.
In Vitro Mechanistic Studies
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, neuronal cells) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins (30-50 µg per lane) based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB (p65 subunit), phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Molecular Mechanisms
This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation, cell survival, and other cellular processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another key signaling cascade involved in inflammation, apoptosis, and cellular stress responses. Various stress stimuli can activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which in turn regulate the expression of genes involved in inflammation and apoptosis. This compound has been demonstrated to inhibit the phosphorylation of JNK.
References
- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formalin induced paw licking test [bio-protocol.org]
- 5. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. pubcompare.ai [pubcompare.ai]
Friedelin: A Comprehensive Technical Guide to its Antimicrobial and Antiparasitic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelin, a pentacyclic triterpenoid found in a variety of plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the antimicrobial and antiparasitic properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key data in structured tables, details experimental protocols, and provides visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as an antimicrobial and antiparasitic agent.
Introduction
The increasing prevalence of multidrug-resistant pathogens and the limited arsenal of effective antiparasitic drugs necessitate the exploration of novel therapeutic compounds. Natural products, with their vast structural diversity, represent a promising source for the discovery of new lead molecules. This compound (friedelan-3-one) is a naturally occurring triterpenoid that has been isolated from various plants, mosses, and lichens.[1][2] It has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and, notably, antimicrobial and antiparasitic effects.[1][2][3] This guide aims to consolidate the current scientific knowledge on the antimicrobial and antiparasitic properties of this compound, providing a technical foundation for further research and development.
Antimicrobial Properties of this compound
This compound has exhibited inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][4] Its mechanism of action is multifaceted, involving the modulation of bacterial resistance mechanisms and host immune responses.
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. A summary of the reported antimicrobial activities of this compound against various microorganisms is presented in Table 1.
| Microorganism | Strain | Activity Metric | Value (µg/mL) | Source of this compound | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |
| Staphylococcus aureus | SA1199B | MIC | 128 - 256 | Paullinia pinnata | [2] |
| Staphylococcus aureus | RN4220 | MIC | 128 - 256 | Paullinia pinnata | [2] |
| Staphylococcus aureus | XU212 | MIC | 128 - 256 | Paullinia pinnata | [2] |
| Streptococcus pneumoniae | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |
| Enterococcus faecalis | - | MIC | 0.61 | Garcinia smeathmannii | [2] |
| Escherichia coli | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |
| Helicobacter pylori | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3][5] |
| Klebsiella pneumoniae | - | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |
| Proteus mirabilis | - | Zone of Inhibition | 40 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |
| Vibrio cholera | - | Zone of Inhibition | 38 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |
| Candida tropicalis | Clinical Isolate | MIC | 10 | Pterocarpus santalinoides | [3] |
| Candida krusei | Clinical Isolate | MIC | 20 | Pterocarpus santalinoides | [3] |
| Aspergillus fumigatus | - | Zone of Inhibition | 31 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |
| Trichophyton rubrum | - | Zone of Inhibition | 33 mm (at 2.5 mg/mL) | Jatropha tanjorensis | [2] |
| Mycobacterium tuberculosis | - | MIC | 128 | Not specified | [6] |
| Mycobacterium bovis (BCG) | - | MIC | 4.9 | Terminalia avicennioides | [7] |
Table 1: Summary of In Vitro Antimicrobial Activity of this compound
Mechanisms of Antimicrobial Action
One of the key mechanisms of bacterial resistance to antibiotics is the active efflux of drugs by membrane-associated transporter proteins known as efflux pumps. This compound has been shown to act as a bacterial resistance modulator.[8] While it may exhibit only moderate direct antibacterial activity against certain resistant strains, it can potentiate the efficacy of conventional antibiotics.[2] For instance, in strains of Staphylococcus aureus possessing the Tet(K), Nor(A), and Msr(A) efflux pumps, this compound, at a non-inhibitory concentration, increased the potency of tetracycline, norfloxacin, and erythromycin.[2] This suggests that this compound may interfere with the function of these efflux pumps, leading to increased intracellular concentrations of the antibiotics.
Caption: this compound's potential mechanism as an efflux pump inhibitor.
In addition to its direct effects on bacteria, this compound can modulate the host's inflammatory response to infection. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. During infection, bacterial components can trigger the activation of the NF-κB pathway in host cells like macrophages, leading to the production of pro-inflammatory cytokines. While this is a crucial part of the immune response, excessive inflammation can cause tissue damage. This compound has been shown to possess anti-inflammatory properties, and it is suggested that it can attenuate the activation of the JNK/NF-κB signaling pathway.[9] By inhibiting this pathway, this compound may help to control the inflammatory cascade associated with bacterial infections.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Antiparasitic Properties of this compound
This compound has been investigated for its activity against several protozoan parasites, including Leishmania spp. and Plasmodium falciparum.
Quantitative Antiparasitic Data
The in vitro antiparasitic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50). Table 2 summarizes the available data on the antiparasitic effects of this compound.
| Parasite | Strain/Stage | Activity Metric | Value (µM) | Reference |
| Plasmodium falciparum | K1 | IC50 | 7.70 | [1] |
| Plasmodium falciparum | W2 (chloroquine-resistant) | IC50 | 7.20 ± 0.5 | [1] |
| Leishmania amazonensis | Promastigote | IC50 | > 91 µg/mL | [2] |
| Leishmania donovani | Promastigote | - | Inactive | [2] |
| Schistosoma mansoni | - | EC50 | > 50 |
Table 2: Summary of In Vitro Antiparasitic Activity of this compound
It is noteworthy that while this compound itself has shown variable activity, some of its synthetic derivatives have demonstrated more potent antileishmanial effects. For example, a dinitrophenylhydrazone derivative of this compound exhibited an IC50 of 14.7 µM against Leishmania amazonensis promastigotes.[10][11]
Mechanisms of Antiparasitic Action
The precise mechanisms by which this compound exerts its antiparasitic effects are not yet fully elucidated. For Leishmania, studies have primarily focused on determining the inhibitory concentrations against the promastigote form of the parasite. The moderate activity of the parent compound suggests that it may serve as a scaffold for the development of more potent derivatives. The increased activity of its nitrogen-containing derivatives points towards the importance of specific chemical modifications for enhancing antileishmanial potency.[10]
For Plasmodium falciparum, the reported IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains indicate a potential mechanism of action that is independent of the pathways affected by chloroquine resistance.[1] Further research is required to identify the specific molecular targets of this compound within the parasite.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial and antiparasitic properties.
Extraction and Isolation of this compound
This compound is a non-polar compound, and its extraction from plant material is typically achieved using organic solvents.[1]
Soxhlet Extraction:
-
Dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Place the powdered material in a thimble and insert it into a Soxhlet extractor.
-
Add a suitable organic solvent (e.g., hexane, chloroform, or methanol) to the flask.[1]
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble, extracting the soluble compounds.
-
Continue the extraction for several hours (e.g., 6-8 hours).[1]
-
After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purify this compound from the crude extract using chromatographic techniques such as column chromatography with silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate mixtures).
Caption: General workflow for the extraction and isolation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to a positive control well (containing only broth and inoculum). Include a negative control well with broth only.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Antiparasitic Susceptibility Testing: MTT Assay for Leishmania Promastigotes
The MTT assay is a colorimetric assay for assessing cell viability.
-
Preparation of Leishmania Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) at 25°C until they reach the mid-logarithmic growth phase.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the culture medium in a 96-well plate.
-
Parasite Seeding: Adjust the concentration of promastigotes and add them to each well of the 96-well plate to a final concentration of, for example, 1 x 10^6 parasites/mL.
-
Incubation: Incubate the plate at 25°C for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound has demonstrated promising antimicrobial and antiparasitic properties, positioning it as a valuable lead compound for the development of new therapeutic agents. Its ability to modulate bacterial efflux pumps and the host's inflammatory response highlights its potential as an adjunct therapy to combat antibiotic resistance. While its direct antiparasitic activity may be moderate, its chemical scaffold provides a foundation for the synthesis of more potent derivatives.
Future research should focus on several key areas:
-
Elucidation of Mechanisms: In-depth studies are needed to unravel the specific molecular targets of this compound in both microbial pathogens and parasites.
-
In Vivo Efficacy: The promising in vitro results need to be translated into in vivo studies to assess the efficacy and safety of this compound and its derivatives in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of this compound derivatives will be crucial for optimizing their antimicrobial and antiparasitic potency.
-
Formulation Development: The development of suitable formulations to enhance the bioavailability and targeted delivery of this compound will be essential for its potential clinical application.
By addressing these research gaps, the full therapeutic potential of this compound as a novel antimicrobial and antiparasitic agent can be realized.
References
- 1. scielo.br [scielo.br]
- 2. minio.scielo.br [minio.scielo.br]
- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eremanthus erythropappus as a Source of Antiparasitic Agents: In Vitro and In Vivo Efficacy against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid Analogues Inhibit Development of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Novel Friedelin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives of friedelin, a pentacyclic triterpenoid with significant therapeutic potential. It details the experimental protocols for both the chemical synthesis and the biological evaluation of these compounds, with a focus on their cytotoxic and anti-inflammatory activities. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear understanding of the underlying mechanisms and processes.
Synthesis of Novel this compound Derivatives
The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potentially enhanced biological activities. Modifications primarily target the C-3 keto group and the A-ring of the pentacyclic structure. This section details the experimental protocols for the synthesis of representative novel this compound derivatives.
General Synthesis of Friedelinyl Esters.[1][2]
A common synthetic route to novel this compound derivatives involves the reduction of the C-3 ketone to the corresponding alcohol (friedelinol), followed by esterification. This method allows for the introduction of various acyl groups, leading to a library of ester derivatives.
Experimental Protocol: Steglich Esterification of 3α- and 3β-Friedelinol [1][2]
-
Reduction of this compound: To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), add a reducing agent such as sodium borohydride (NaBH₄) in excess. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a weak acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield a mixture of 3α- and 3β-friedelinol. The epimers can be separated by column chromatography.
-
Esterification: To a solution of the separated 3α- or 3β-friedelinol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add the desired carboxylic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired friedelinyl ester.
A general workflow for the synthesis of friedelinyl esters is depicted below.
Caption: General synthesis workflow for friedelinyl esters.
Biological Evaluation of Novel this compound Derivatives
The pharmacological potential of newly synthesized this compound derivatives is assessed through a battery of in vitro and in vivo assays. This section provides detailed methodologies for key experiments used to evaluate the cytotoxic and anti-inflammatory properties of these compounds.
In Vitro Cytotoxicity Evaluation: MTT Assay.[3][4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K-562, THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Below is a diagram illustrating the workflow of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Evaluation
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the this compound derivatives orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
This model is used to assess the topical anti-inflammatory activity of compounds. Croton oil contains phorbol esters that induce a strong inflammatory response.
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
-
Animal Acclimatization: Acclimate Swiss albino mice (20-25 g) for one week.
-
Grouping and Treatment: Divide the animals into groups (n=6). Apply a solution of the this compound derivative in a suitable vehicle (e.g., acetone) to the inner surface of the right ear. The control group receives the vehicle only, and the standard group receives a known topical anti-inflammatory agent (e.g., dexamethasone).
-
Induction of Edema: After 30 minutes, apply 20 µL of a 2.5% solution of croton oil in acetone to the same ear.
-
Measurement of Edema: After 4-6 hours, sacrifice the animals and cut a circular section (e.g., 6 mm diameter) from both the treated (right) and untreated (left) ears.
-
Data Analysis: Weigh the ear sections. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the average difference in ear weight in the control group, and Wt is the average difference in ear weight in the treated group.
-
The following diagram outlines the general workflow for in vivo anti-inflammatory assays.
Caption: General workflow for in vivo anti-inflammatory assays.
Quantitative Data Summary
This section presents a summary of the reported biological activities of various this compound derivatives in tabular format for easy comparison.
Table 1: Cytotoxic Activity of Novel Friedelinyl Esters against Leukemic Cell Lines (IC₅₀ in µM) [1][2][3]
| Derivative | Cell Line: THP-1 | Cell Line: K-562 |
| Friedelan-3β-yl naproxenate (2b) | 266 ± 6 | - |
| Friedelan-3α-yl pent-4-ynoate (1c) | - | 267 ± 5 |
Table 2: Cytotoxic Activity of Other this compound Derivatives (IC₅₀ in µM) [4][5][6]
| Derivative | Cell Line | IC₅₀ (µM) |
| 16α-hydroxythis compound | Vero | 8.09 |
| 3β-friedelinol | Vero | 7.64 |
| This compound | L929 | 3.47 |
| This compound | HeLa | 6.07 |
| This compound | A375 | 5.77 |
| This compound | THP-1 | 5.46 |
Table 3: Anti-inflammatory Activity of this compound [7]
| Assay | Dose (mg/kg) | % Inhibition |
| Carrageenan-induced paw edema | 40 | 52.5 |
| Croton oil-induced ear edema | 40 | 68.7 |
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives have been shown to exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway.[21][22][23][24]
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been reported to inhibit the activation of this pathway. One proposed mechanism is the promotion of the autophagic degradation of the p65 subunit of NF-κB.[8]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway.[25][26]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Some studies suggest that this compound derivatives may exert their cytotoxic effects by modulating this pathway, potentially leading to the induction of apoptosis in cancer cells.
Caption: Potential modulation of the PI3K/Akt pathway by this compound Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory, analgesic and antipyretic effects of this compound isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Friedelin Extraction from Cork
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelin, a pentacyclic triterpene, is a promising natural compound with a range of biological activities, including anti-inflammatory, anti-cancer, and agrochemical properties.[1][2] Cork and its industrial by-product, black condensate, are among the most significant natural sources of this compound, with concentrations reportedly as high as 10%.[1][2] This document provides a detailed, step-by-step protocol for the extraction and purification of this compound from cork materials. The protocol is designed to be scalable and efficient, yielding high-purity this compound suitable for research and drug development applications.[1][2]
Introduction
The increasing interest in the therapeutic potential of this compound necessitates robust and efficient methods for its isolation from natural sources. Traditional extraction methods can be time-consuming and solvent-intensive.[1] The protocol outlined below is a straightforward solvent extraction and recrystallization procedure that has been demonstrated to produce this compound with high yield and purity.[1][2] This method is an adaptation of established procedures and is suitable for laboratory-scale production.
Experimental Protocols
Protocol 1: Solvent-Based Extraction and Purification of this compound from Cork or Black Condensate
This protocol is divided into four main stages: 1) Pre-treatment of the raw material, 2) Extraction of the this compound-rich fraction, 3) Recrystallization and initial purification, and 4) Final purification.
Materials and Equipment:
-
Ground cork or black condensate powder
-
Methanolic potassium hydroxide solution (3%)
-
Chloroform
-
n-hexane
-
Ethyl acetate
-
Activated charcoal
-
Reflux apparatus
-
Vacuum filtration system
-
Rotary evaporator
-
Heating and stirring plate
-
Standard laboratory glassware
Step 1: Pre-treatment of Raw Material
-
To a round-bottom flask, add the ground cork or black condensate powder.
-
Add a 3% potassium hydroxide solution in methanol to the powder (e.g., 2 L for 204.3 g of black condensate powder).[1][2]
-
Heat the mixture to reflux and maintain for 3 hours with constant stirring.[1][2] This step aims to remove contaminants.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture under vacuum to separate the solid residue.
-
Dry the solid residue completely. This dried material will be used for the extraction.
Step 2: Extraction of this compound-Rich Fraction
-
Transfer the dried residue from Step 1 to a suitable flask.
-
Add an apolar solvent, such as chloroform (e.g., 1490 mL for 148.7 g of residue), and stir the mixture for 30 minutes at room temperature.[1] Other apolar solvents like methylene chloride can also be used. The extraction can be performed at temperatures ranging from room temperature to the reflux temperature of the solvent for up to 24 hours.[1][2]
-
Filter the mixture under vacuum to separate the solvent containing the extracted compounds.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain a solid, this compound-rich extract.
Step 3: Recrystallization and Initial Purification
-
Dissolve the this compound-rich extract in a hot solvent system. A mixture of n-hexane and ethyl acetate is commonly used.[1][2]
-
Add activated charcoal to the hot solution to decolorize and remove impurities.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool, which will induce the recrystallization of this compound.
-
Collect the this compound crystals by vacuum filtration.
Step 4: Final Purification (Optional, for higher purity)
-
For an even higher degree of purity, dissolve the this compound crystals obtained from Step 3 in hot n-hexane.[1][2]
-
Add activated charcoal to the hot solution and maintain heating and stirring for approximately 30 minutes.[1][2]
-
Filter the hot solution to remove the charcoal.
-
Evaporate the solvent from the filtrate to yield highly purified this compound.[1][2]
Alternative Method: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction using carbon dioxide (CO2), often with a co-solvent like ethanol, presents a greener alternative to traditional solvent extraction.[3][4][5] SFE can provide extracts with a high concentration of this compound.[6] Optimization of parameters such as temperature, pressure, CO2 flow rate, and ethanol content is crucial for maximizing yield and selectivity.[4][5] For instance, studies on Quercus cerris cork have shown that the highest total extraction yield (2.2 wt%) was achieved with 5.0 wt% ethanol, while the maximum this compound concentration in the extract (38.2 wt%) was obtained without a co-solvent at 40°C.[3][4][5]
Data Presentation
The following table summarizes the quantitative data from various this compound extraction and purification experiments described in the literature.
| Starting Material | Extraction Method | Key Solvents/Conditions | Yield of this compound-Rich Extract (%) | Overall this compound Yield (%) | Purity (%) | Reference |
| Black Condensate | Solvent Extraction | 3% KOH in Methanol, Chloroform, n-hexane:ethyl acetate | 9.0 | 4.9 | - | [1] |
| Black Condensate | Solvent Extraction | 3% KOH in Methanol, Chloroform, n-hexane:ethyl acetate, n-hexane | 9.0 | 2.9 | 96 | [1][2] |
| Black Condensate | Solvent Extraction | - | - | 0.4 - 2.9 | 77.0 - 99.3 | [7][8] |
| Cork Smoker Wash Solids | Solvent Extraction | Isopropanol, NaOH/Ethanol, Chloroform, Toluene/Ethyl Acetate | - | 1.23 | 96 | [9] |
| Cork Smoker Wash Solids | Solvent Extraction | Heptane, Toluene/Heptane, Acetone | - | 1 - 3 | 87 - 101 | [9] |
| Quercus cerris Cork | Supercritical Fluid Ext. | CO2, Ethanol (0-5 wt%), 40-60°C, 300 bar | - | up to 2.2 (total extract) | up to 40.6 in extract | [3][4][5][6] |
| Laboratory Cork | Solvent Extraction | Ethyl Acetate | - | - | - | [10][11] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solvent-based extraction and purification of this compound from cork.
Caption: Experimental workflow for this compound extraction.
References
- 1. EP2070906A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 2. WO2009072916A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CICECO Publication » Optimization of the supercritical fluid extraction of Quercus cerris cork towards extraction yield and selectivity to this compound [ciceco.ua.pt]
- 5. explora.bnc.cat [explora.bnc.cat]
- 6. daneshyari.com [daneshyari.com]
- 7. Isolation of this compound from black condensate of cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1103539A1 - Process for extraction and purification of this compound from cork smoker wash solids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
High-Purity Isolation of Friedelin from Industrial Cork Waste: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-purity isolation of friedelin, a pentacyclic triterpenoid with significant therapeutic potential, from industrial cork waste. The methodologies outlined are compiled from established scientific literature and are designed to be reproducible in a laboratory setting.
Introduction
This compound is a naturally occurring triterpenoid found in various plants, with cork being a particularly rich source.[1] Industrial cork processing, especially the manufacturing of insulation corkboard, generates a significant amount of waste material known as "black condensate" or "cork smoker wash solids".[2][3][4][5] This waste is a valuable and sustainable source for the extraction of high-purity this compound.[3][4][5][6] this compound has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects, making it a compound of great interest for drug discovery and development.[1][7]
This application note details two primary protocols for this compound isolation: a solvent extraction and recrystallization method, and a more advanced method involving an acetylation step for enhanced purity. Quantitative data from various studies are summarized to provide an expected range of yields and purities.
Quantitative Data Summary
The yield and purity of isolated this compound can vary depending on the specific batch of cork waste and the extraction method employed. The following table summarizes quantitative data from several reported procedures.
| Method | Starting Material | Extraction Yield (%) | Purity (%) | Reference(s) |
| Solvent Extraction & Recrystallization | Black Condensate | 0.4 - 2.9 | 77.0 - 99.3 (HPLC) | [2][7] |
| Alkaline Wash & Solvent Extraction | Black Condensate Powder | up to 2.9 | up to 96 | [6][8] |
| Hexane/Acetone Extraction & Acetylation | Cork Smoker Wash Solids | 6.5 | > 95 | [4] |
| Supercritical Fluid Extraction (CO2:EtOH) | Quercus cerris Bark | 0.48 | 28 (in extract) | [9][10] |
| Soxhlet Extraction (DCM) | Quercus cerris Cork | - | 26.0 (in extract) | [11] |
| Supercritical Fluid Extraction (pure CO2) | Quercus cerris Cork | 0.97 - 1.81 | up to 40.6 (in extract) | [11] |
Experimental Workflows
The following diagrams illustrate the key steps in the two primary protocols for this compound isolation.
Figure 1: General workflow for this compound isolation by solvent extraction and recrystallization.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound from black condensate of cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EP2070906A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2009072916A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 9. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. daneshyari.com [daneshyari.com]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Friedelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelin, a pentacyclic triterpenoid, has garnered significant interest in the pharmaceutical and cosmeceutical industries due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects. Traditional methods for extracting this compound from plant matrices, such as Soxhlet extraction, are often time-consuming and require large volumes of organic solvents. Ultrasound-assisted extraction (UAE) presents a green and efficient alternative, utilizing acoustic cavitation to enhance mass transfer and accelerate the extraction process. This document provides a detailed protocol for the ultrasound-assisted extraction of this compound, supported by quantitative data and a visual representation of the experimental workflow.
Principle of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation, growth, and implosion of microscopic bubbles generate localized high pressures and temperatures, leading to intense shear forces and micro-jetting. This phenomenon disrupts the plant cell walls, facilitating the release of intracellular contents and enhancing the penetration of the solvent into the plant matrix, thereby increasing the extraction efficiency and reducing extraction time and solvent consumption.
Experimental Protocols
This section outlines a general protocol for the ultrasound-assisted extraction of this compound from a plant source. It is important to note that optimization of these parameters is crucial for achieving the maximum yield and purity of this compound from a specific plant matrix.
1. Materials and Equipment
-
Plant Material: Dried and powdered plant material known to contain this compound (e.g., leaves of Maytenus ilicifolia, cork from Quercus suber).
-
Solvents: High-purity organic solvents such as ethanol, methanol, chloroform, or hexane. The choice of solvent will depend on the polarity of the target compound and the plant matrix.
-
Ultrasonic Bath or Probe Sonicator: An ultrasonic device with adjustable power, temperature, and time settings.
-
Glassware: Beakers, Erlenmeyer flasks, measuring cylinders.
-
Filtration System: Whatman No. 1 filter paper or equivalent, Buchner funnel, and vacuum flask.
-
Rotary Evaporator: For solvent removal post-extraction.
-
Analytical Balance: For accurate weighing of plant material and extracts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For quantification and identification of this compound.
2. Pre-Extraction Preparation
-
Sample Preparation: The plant material should be thoroughly dried to a constant weight to minimize moisture content, which can affect extraction efficiency. Subsequently, grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Standard Preparation: Prepare a standard stock solution of pure this compound in a suitable solvent for calibration and quantification purposes.
3. Ultrasound-Assisted Extraction Procedure
-
Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the weighed plant material into an Erlenmeyer flask and add the selected extraction solvent at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonication: Immerse the flask in the ultrasonic bath or place the probe of the sonicator into the slurry. Set the desired extraction parameters:
-
Ultrasonic Power/Amplitude: e.g., 80% amplitude.
-
Temperature: e.g., 50°C.
-
Extraction Time: e.g., 30 minutes.
-
-
Filtration: After sonication, separate the extract from the plant residue by vacuum filtration. Wash the residue with a small volume of the fresh solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze it using HPLC or GC-MS to identify and quantify the this compound content.
Data Presentation
The following tables summarize quantitative data from studies on the extraction of this compound and other triterpenoids, providing a basis for comparison and optimization.
Table 1: Comparison of Extraction Methods for this compound from Monteverdia aquifolia Leaves
| Extraction Method | Solvent | Extraction Time (min) | Temperature (°C) | This compound Yield (%) |
| Soxhlet (SOX) | Ethanol | 360 | ~78 | 8.3 |
| Ultrasound-Assisted (UAE) | Ethanol | 30 | 50 | 6.6 |
| Pressurized-Liquid (PLE) | Ethanol | 25 | 60 | 5.3 |
Data sourced from Alves et al. (2023) as cited in a recent review.[1]
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoids from Various Plant Sources
| Plant Material | Target Compound | Solvent | Solvent:Solid Ratio (mL/g) | Temperature (°C) | Ultrasonic Power (W) | Time (min) | Yield |
| Gomphrena celosioides | Triterpenoid Saponins | Deionized Water | 26.1:1 | 78.2 | 550 | 33.6 | 2.337% |
| Chaenomeles speciosa leaves | Total Triterpenoids | 93% Ethanol | 25:1 | 70 | 390 | 30 | 36.77 ± 0.40 mg/g |
| Bergenia emeiensis rhizomes | Triterpenes | 75% Ethanol | 25:1 | - | 210 | 40 | 229.37 ± 7.16 mg/g |
| Ganoderma lucidum spore powder | Triterpenoids | 95% Ethanol | 50:1 | - | 564.7 | 5.4 | - |
Note: The yield values are specific to the compounds and plant materials listed and may not be directly comparable.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the ultrasound-assisted extraction of this compound.
Caption: Experimental workflow for ultrasound-assisted extraction of this compound.
Caption: Mechanism of ultrasound-assisted extraction.
Conclusion
Ultrasound-assisted extraction is a powerful technique for the efficient and rapid extraction of this compound from plant sources. The protocol provided herein offers a comprehensive guide for researchers and scientists. However, for optimal results, it is imperative to perform a systematic optimization of key parameters, including solvent type, solvent-to-solid ratio, ultrasonic power, temperature, and extraction time, for each specific plant matrix. The use of UAE not only enhances extraction yield but also aligns with the principles of green chemistry by reducing solvent consumption and extraction time.
References
Application Notes and Protocols for Microwave-Assisted Extraction of Friedelin from Herbal Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of friedelin, a pentacyclic triterpene with significant pharmacological potential, from various herbal sources using Microwave-Assisted Extraction (MAE). MAE is a modern and efficient extraction technique that offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction yield.[1]
Introduction to this compound and Microwave-Assisted Extraction (MAE)
This compound (friedelan-3-one) is a naturally occurring pentacyclic triterpenoid found in a variety of plant species, including those from the Celastraceae, Asteraceae, and Euphorbiaceae families.[2][3] It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. The efficient extraction of this compound from its natural sources is a critical step in its research and development for pharmaceutical applications.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[1] This technique significantly accelerates the extraction process, making it a green and efficient alternative to traditional methods like Soxhlet extraction.
General Principles of MAE for this compound Extraction
The efficiency of MAE for this compound extraction is influenced by several key parameters:
-
Solvent Selection: The choice of solvent is crucial and depends on the polarity of this compound. Non-polar or moderately polar solvents like chloroform, ethanol, and methanol are commonly used.
-
Microwave Power: Higher microwave power can lead to faster extraction but may also cause degradation of the target compound if not optimized.
-
Extraction Time: MAE significantly reduces the extraction time compared to conventional methods, often to a few minutes.
-
Solvent-to-Solid Ratio: An optimal ratio ensures efficient interaction between the solvent and the plant material.
-
Temperature and Pressure: In closed-vessel systems, temperature and pressure can be controlled to enhance extraction efficiency.
Quantitative Data on this compound Extraction
The following table summarizes the quantitative data from a study on the microwave-assisted extraction of this compound. While data on MAE of this compound is still emerging, this provides a key example. For comparison, data on this compound content from a specific herbal source using a different extraction method is also included.
| Herbal Source | Plant Part | Extraction Method | Key Parameters | This compound Yield (% w/w) | Reference |
| Not Specified | Powdered Drug | MAE | Solvent: Chloroform, Power: 240 W, Time: 3 min, Temp: <180°C, Pressure: <20 psi | 0.010 | Mishra et al. (2020) [cited in 2] |
| Putranjiva roxburghii | Leaf | Not Specified | - | 0.003 | Abhimanyu et al. (2017) [cited in 3, 4] |
| Putranjiva roxburghii | Bark | Not Specified | - | 0.04 | Abhimanyu et al. (2017) [cited in 3, 4] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of this compound
This protocol provides a general guideline for the MAE of this compound from a dried herbal source. Optimization of the parameters is recommended for each specific plant material.
Materials and Equipment:
-
Dried and powdered herbal material
-
Extraction solvent (e.g., chloroform, ethanol, methanol)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessels
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPTLC, HPLC, GC-MS)
Procedure:
-
Sample Preparation: Weigh a specific amount of the powdered herbal material (e.g., 1-10 g) and place it into the microwave extraction vessel.
-
Solvent Addition: Add a measured volume of the selected extraction solvent to the vessel to achieve the desired solvent-to-solid ratio (e.g., 10:1 to 30:1 mL/g).
-
MAE Program: Set the parameters on the microwave extraction system, including microwave power, extraction time, and temperature/pressure limits (for closed-vessel systems).
-
Extraction: Start the microwave program. The system will irradiate the sample according to the set parameters.
-
Cooling: After the extraction is complete, allow the vessel to cool down to room temperature.
-
Filtration: Filter the extract to separate the plant debris from the liquid. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Quantification: Analyze the crude extract using a validated analytical method to determine the yield of this compound.
Specific Protocol: MAE of this compound (Based on Mishra et al., 2020)
This protocol is based on the parameters reported for the MAE of this compound.[3]
Materials and Equipment:
-
As listed in the general protocol, with chloroform as the specified solvent.
-
Microwave extraction system with temperature and pressure control.
Procedure:
-
Sample Preparation: Weigh 100 mg of the powdered drug and place it into the microwave extraction vessel.
-
Solvent Addition: Add 10 mL of chloroform to the vessel.
-
MAE Program:
-
Microwave Power: 240 W
-
Irradiation Time: 3 minutes
-
Temperature Limit: 180°C
-
Pressure Limit: 20 psi
-
Oscillation: ON
-
-
Extraction, Cooling, Filtration, and Solvent Evaporation: Follow steps 4-7 of the general protocol.
-
Quantification: Determine the this compound content in the resulting extract. The reported yield for this method was 0.010% by weight.[3]
Visualizations
Experimental Workflow for MAE of this compound
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Key Parameters Influencing MAE of this compound
Caption: Key Parameters in MAE of this compound.
Conclusion
Microwave-assisted extraction is a powerful and efficient technique for the isolation of this compound from herbal sources. By optimizing key parameters such as solvent, microwave power, and extraction time, researchers can significantly improve extraction yields while reducing processing time and solvent consumption. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of natural product drug discovery and development. Further research is encouraged to explore the application of MAE for this compound extraction from a wider range of herbal sources and to further optimize the process for industrial applications.
References
Application Note: HPLC Method for the Quantification of Friedelin in Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of friedelin, a pentacyclic triterpene, in various plant extracts. This compound is a significant bioactive compound found in numerous plant species, including those from the Celastraceae, Asteraceae, and Myrtaceae families, and is recognized for its anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The method described herein utilizes a Reverse-Phase C18 column with PDA detection, ensuring high sensitivity and specificity. This protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require a reliable method for quality control and phytochemical analysis.
Principle
The method is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used with a more polar mobile phase. This compound, being a relatively non-polar triterpenoid, has a strong affinity for the stationary phase. By gradually increasing the non-polar character of the mobile phase (gradient elution), this compound is eluted and subsequently detected by a Photodiode Array (PDA) or UV detector. As this compound lacks strong chromophores, detection at low wavelengths (205-210 nm) is necessary for optimal sensitivity.[5] Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from a certified reference standard.[6]
Apparatus, Reagents, and Materials
2.1 Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
2.2 Reagents and Materials
-
This compound reference standard (≥98% purity).[6]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
-
Plant material (dried and powdered).
-
Extraction solvents: Chloroform, Methanol, or Ethanol (Analytical grade).[1]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with methanol. These solutions will be used to construct the calibration curve.
-
Storage: Store all standard solutions at 4°C in amber glass vials to prevent degradation.
Protocol 2: Sample Preparation (Extraction)
-
Maceration/Soxhlet Extraction: Accurately weigh approximately 1 g of dried, powdered plant material.
-
Transfer the powder to a suitable extraction vessel. Add 50 mL of an appropriate solvent (e.g., chloroform or methanol). Different solvents can be used depending on the plant matrix.[1][7]
-
For maceration, sonicate the mixture for 30-60 minutes or let it stand for 24 hours at room temperature. For more exhaustive extraction, perform Soxhlet extraction for 6 hours.[7]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. If necessary, concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Final Preparation: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).
-
Prior to HPLC injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Chromatographic Conditions
The following conditions have been shown to be effective for the separation of this compound.[5] Optimization may be required depending on the specific plant matrix and available instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 85% B; 15-25 min, 85-100% B; 25-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | PDA/UV at 205 nm |
Protocol 4: Method Validation (ICH Guidelines)
To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: Inject the blank (methanol), standard solution, and sample extract. The peak for this compound in the sample should have the same retention time as the standard and should be well-resolved from other peaks.
-
Linearity: Inject the calibration standards at five to six different concentrations. Plot a graph of peak area versus concentration. The determination coefficient (r²) should be >0.999.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. LOD and LOQ for this compound have been reported in the range of 0.08–32.15 ng and 0.24–97.44 ng, respectively, depending on the specific method (HPLC or HPTLC).[4][5][7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The Relative Standard Deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <2%.[5]
-
-
Accuracy (Recovery): Perform a recovery study by spiking a pre-analyzed sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%. Studies have shown mean recoveries for triterpenoids to be in the range of 94.70–105.81%.[4][5]
-
Robustness: Intentionally make small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and observe the effect on the results. The method is robust if the results remain unaffected by these small changes.
Visualization of Workflows
Caption: Overall experimental workflow for this compound quantification.
Caption: Logical flow for HPLC method development.
Results and Data Presentation
Table 1: HPLC Method Validation Summary (Example Data)
This table summarizes typical validation parameters for a this compound quantification method, with example values derived from published literature.[4][5]
| Validation Parameter | Specification | Example Result |
| Linearity Range (µg/mL) | - | 0.5 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999 |
| LOD (µg/mL) | Report Value | 0.08 - 0.65 |
| LOQ (µg/mL) | Report Value | 0.24 - 1.78 |
| Accuracy (% Recovery) | 95 - 105% | 98.55% |
| Intra-day Precision (% RSD) | ≤ 2% | 0.90% |
| Inter-day Precision (% RSD) | ≤ 2% | 0.78% |
Table 2: Quantification of this compound in Plant Extracts
The developed HPLC method can be applied to various plant materials. The table below shows examples of this compound content reported in the literature.
| Plant Species | Plant Part | Extraction Solvent | This compound Content (% w/w) | Reference |
| Putranjiva roxburghii | Leaf | Chloroform | 0.003% | [2] |
| Putranjiva roxburghii | Bark | Chloroform | 0.04% | [2] |
| Vaccinium vitis-idaea | Leaves | Dichloromethane | 0.80 (mg/100g DW) | [5] |
| Quercus cerris | Bark | Supercritical CO₂/EtOH | Up to 28% of extract yield | [4] |
Conclusion
The HPLC-PDA method described provides a reliable, sensitive, and accurate tool for the quantification of this compound in plant extracts. The protocol includes detailed steps for sample preparation, chromatographic analysis, and comprehensive method validation based on ICH guidelines. This application note serves as a complete guide for laboratories aiming to perform quality control of raw plant materials or to quantify this important bioactive triterpenoid for research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 20 mg, CAS No. 559-74-0 | Further Reference Substances for HPLC | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - France [carlroth.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Friedelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the analysis and identification of friedelin, a pentacyclic triterpenoid with significant pharmacological interest, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is found in various plant species and has demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Accurate and reliable quantification of this compound in different matrices is crucial for research and development. This guide details the necessary steps from sample preparation to data analysis, including validated GC-MS parameters and expected quantitative data.
Introduction
This compound (friedelan-3-one) is a naturally occurring pentacyclic triterpenoid first isolated from cork. Its diverse biological activities have made it a subject of interest in pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high selectivity and sensitivity, making it ideal for analyzing complex mixtures such as plant extracts.
Experimental Protocols
This section outlines the detailed methodology for the extraction and subsequent GC-MS analysis of this compound from a given plant matrix.
Sample Preparation: Extraction of this compound
This compound is a non-polar compound, and its extraction is typically achieved using organic solvents. Soxhlet extraction is a commonly employed and efficient method.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Chloroform (or other suitable organic solvents like hexane, dichloromethane)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glass vials
Protocol:
-
Weigh approximately 50 g of the dried, powdered plant material.
-
Place the powdered material in a thimble made from thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of chloroform.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
After extraction, filter the resulting extract through Whatman No. 1 filter paper.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
-
Store the dried extract in a sealed glass vial at 4°C until GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is required. The following parameters have been shown to be effective for this compound analysis.[1]
Standard Preparation:
-
Prepare a stock solution of authentic this compound standard (e.g., 1 mg/mL) in a suitable solvent like chloroform or hexane.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation for Injection:
-
Dissolve a known amount of the dried plant extract in a suitable solvent (e.g., chloroform) to a final concentration of approximately 10 µg/mL.[2]
-
If necessary, centrifuge the sample to remove any particulate matter that could block the syringe or contaminate the injector and column.[2]
-
Transfer the clear supernatant to a 1.5 mL glass autosampler vial.[2]
GC-MS Parameters: The following table summarizes the recommended GC-MS conditions for the analysis of this compound.[1]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C - 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (1:50) or Splitless |
| Carrier Gas | Helium |
| Oven Program | Isothermal at 80°C for 5 min, then ramp to 285°C at 15°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200°C |
| Transfer Line Temperature | 285°C |
| Mass Scan Range | m/z 33-800 |
| Scan Rate | 1 scan/s |
Data Analysis:
-
Identification: The identification of this compound in the sample is achieved by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample extract is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 32.15 ng/band (HPTLC) | [1][4] |
| Limit of Quantitation (LOQ) | 97.44 ng/band (HPTLC) | [1][4] |
| Recovery | 98.55% | [1] |
| Precision (RSD) | Intraday: 0.9%, Interday: 0.78% (HPTLC) | [1] |
Table 2: Mass Spectrometry Data for this compound
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
| m/z | Interpretation |
| 426 | Molecular Ion [M]⁺ |
| 411 | [M-CH₃]⁺ |
| 273 | Characteristic fragment of friedelane-type triterpenes |
| 123 | |
| 109 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a plant source.
Caption: Workflow for this compound Analysis by GC-MS.
Conclusion
The protocol described in this application note provides a reliable and robust method for the identification and quantification of this compound using GC-MS. Adherence to these guidelines will enable researchers to obtain accurate and reproducible results, which are essential for the advancement of studies on the pharmacological properties and potential therapeutic applications of this important natural compound.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Friedelin
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of friedelin using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Application Note: MTT Assay for this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[1] The principle of this assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, the MTT assay is an effective tool for quantifying the cytotoxic or anti-proliferative effects of compounds like this compound. Studies have shown that this compound exhibits dose- and time-dependent cytotoxic effects on various cancer cell lines, and the MTT assay has been instrumental in determining its half-maximal inhibitory concentration (IC50) values.[4][5]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound (of high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
From the stock solution, prepare a series of working concentrations of this compound in a complete culture medium. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4][5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the 4-hour incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Application Note: LDH Assay for this compound Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11] The amount of formazan formed is proportional to the amount of LDH released, which in turn is indicative of the extent of cell death. This assay is a reliable method for assessing cytotoxicity induced by agents like this compound, particularly through mechanisms that lead to membrane damage, such as necrosis.[7]
Experimental Protocol: LDH Assay
This protocol provides a method for quantifying this compound-induced cytotoxicity by measuring LDH release.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phenol red-free culture medium (to reduce background absorbance)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol (Section 2, Step 1). It is advisable to use phenol red-free medium if high background is a concern.
-
-
Preparation of this compound Solutions:
-
Prepare stock and working solutions of this compound as described in the MTT assay protocol (Section 2, Step 2).
-
-
Cell Treatment and Controls:
-
After 24 hours of incubation, treat the cells with various concentrations of this compound in triplicate.
-
Set up the following controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test samples.
-
Spontaneous LDH Release (Low Control): Untreated cells in culture medium.[12]
-
Maximum LDH Release (High Control): Untreated cells lysed with 10 µL of lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before supernatant collection to achieve complete cell lysis.[11][12]
-
Background Control: Culture medium without cells.[11]
-
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye).
-
Add 50-100 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[11][12]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.[11]
-
-
Data Analysis:
-
First, subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound against various cancer cell lines as determined by the MTT assay.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
| MCF-7 | Human Breast Cancer | 24 | 1.8 µM | [4] |
| MCF-7 | Human Breast Cancer | 48 | 1.2 µM (0.51 µg/mL) | [4][6] |
| HeLa | Human Cervical Cancer | - | 3.54 ± 0.30 µg/mL | [6] |
| 22Rv1 | Human Prostate Carcinoma | - | 72.025 µg/mL | [6] |
| KB | Human Oral Cancer | 24 | 117.25 µM | [5] |
| KB | Human Oral Cancer | 48 | 58.72 µM | [5] |
| U87MG | Glioblastoma | - | 46.38 mg/L | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell passage number and assay methodology.
Visualizations: Diagrams and Workflows
Experimental Workflow for Cytotoxicity Assays
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. taglus.com [taglus.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Testing of Friedelin's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing animal models to investigate the in vivo bioactivity of friedelin, a pentacyclic triterpenoid with demonstrated therapeutic potential. The protocols focus on its anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer properties.
Data Presentation: Quantitative Outcomes of this compound Treatment
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of this compound's efficacy across different models.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Dosage of this compound | Parameter Measured | Result | Percentage Inhibition/Reduction |
| Carrageenan-induced paw edema (Rat) | 40 mg/kg | Paw Volume | Significant decrease | 52.5%[1] |
| Croton oil-induced ear edema (Mouse) | 40 mg/kg | Ear Edema | Significant decrease | 68.7%[1] |
| Cotton pellet-induced granuloma (Rat) | 40 mg/kg | Granuloma Weight | Significant decrease | 36.3%[1] |
| Adjuvant-induced arthritis (Rat) | 40 mg/kg | Paw Thickness | Significant decrease | 54.5%[1] |
Table 2: Hepatoprotective Effects of this compound
| Animal Model | Dosage of this compound | Parameter Measured | Result |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Serum Glutamate Oxaloacetate Transaminase (SGOT) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Serum Glutamate Pyruvate Transaminase (SGPT) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Lactate Dehydrogenase (LDH) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Superoxide Dismutase (SOD) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Catalase (CAT) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Reduced Glutathione (GSH) | Restored to normal levels[2] |
| CCl4-induced hepatotoxicity (Rat) | 40 mg/kg (for 7 days) | Glutathione Peroxidase (GPx) | Restored to normal levels[2] |
Table 3: Anti-cancer Effects of this compound
| Animal Model | Dosage of this compound | Parameter Measured | Result | Percentage Reduction |
| Testosterone-induced prostate cancer (Rat) | Not specified in abstract | Prostate Weight | Marked decrease | 39.6%[3][4] |
| Testosterone-induced prostate cancer (Rat) | Not specified in abstract | Prostate Index | Marked decrease | 36.5%[3][4] |
| Testosterone-induced prostate cancer (Rat) | Not specified in abstract | Serum PSA Level | Marked decrease | 71.7%[3][4] |
| Testosterone-induced prostate cancer (Rat) | Not specified in abstract | Testosterone Level | Marked decrease | 92.4%[3][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model assesses the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-180 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or Vernier calipers
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives the vehicle only.
-
Carrageenan Control Group: Receives the vehicle followed by carrageenan injection.
-
This compound-Treated Group: Receives this compound (e.g., 40 mg/kg, p.o.) dissolved in the vehicle.
-
Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Drug Administration: Administer this compound, the standard drug, or the vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the control group.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or Vernier calipers at 0 (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats (Hepatoprotective Activity)
This model evaluates the ability of this compound to protect the liver from toxic injury.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Biochemical assay kits for SGOT, SGPT, LDH, SOD, CAT, GSH, and GPx.
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Normal Control Group: Receives olive oil only.
-
CCl4 Control Group: Receives a single dose of CCl4 (1.5 mL/kg, i.p., diluted 1:1 in olive oil).
-
This compound-Treated Group: Pre-treated with this compound (e.g., 40 mg/kg, p.o.) daily for 7 days, followed by a single dose of CCl4 on the 7th day.[2]
-
Standard Drug Group: Pre-treated with a standard hepatoprotective agent (e.g., Silymarin, 25 mg/kg, p.o.) daily for 7 days, followed by a single dose of CCl4 on the 7th day.[2]
-
-
Induction of Hepatotoxicity: On the 7th day, 1 hour after the final dose of this compound, standard drug, or vehicle, administer CCl4 to the respective groups.
-
Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue for histopathological and biochemical analysis.
-
Biochemical Analysis: Measure the levels of SGOT, SGPT, LDH, SOD, CAT, GSH, and GPx in the serum and/or liver homogenates using commercially available kits.[2]
-
Histopathological Analysis: Fix a portion of the liver tissue in 10% formalin, process, and stain with hematoxylin and eosin (H&E) to evaluate liver damage.
Scopolamine-Induced Neurodegeneration in Mice (Neuroprotective Activity)
This model is used to assess the potential of this compound in mitigating cognitive impairment and neuronal damage.
Materials:
-
Swiss albino mice (25-30 g)
-
This compound
-
Scopolamine hydrobromide
-
Morris Water Maze (MWM) apparatus
-
Y-maze apparatus
-
Western blotting reagents and antibodies for JNK, p-JNK, NF-κB, etc.
Protocol:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Control Group: Receives saline.
-
Scopolamine Control Group: Receives scopolamine (e.g., 1 mg/kg, i.p.).
-
This compound-Treated Group: Receives this compound (e.g., 30 mg/kg, p.o.) for a specified period (e.g., 14 days) before and/or after scopolamine administration.
-
Standard Drug Group: Receives a standard nootropic drug (e.g., Donepezil).
-
-
Drug Administration: Administer this compound or the standard drug for the chosen duration. Induce neurodegeneration by administering scopolamine 30 minutes before the behavioral tests.
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory. Train the mice to find a hidden platform in a circular pool of water for 4-5 days. On the final day, remove the platform and measure the time spent in the target quadrant.[6][7]
-
Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations in a Y-shaped maze.[6]
-
-
Neurochemical and Molecular Analysis: After behavioral testing, euthanize the animals and collect brain tissue.
-
Western Blotting: Analyze the expression levels of key proteins in the JNK/NF-κB signaling pathway (e.g., phosphorylated JNK, NF-κB p65) to understand the molecular mechanism of this compound's neuroprotective effect.[6]
-
Oxidative Stress Markers: Measure levels of antioxidant enzymes (SOD, CAT) and lipid peroxidation products (MDA) in brain homogenates.
-
Testosterone-Induced Prostate Cancer in Rats
This model is employed to evaluate the anti-cancer potential of this compound against hormone-dependent prostate cancer.
Materials:
-
Male Wistar rats
-
This compound
-
Testosterone
-
N-methyl-N-nitrosourea (MNU) - Caution: Carcinogen
-
ELISA kits for Prostate-Specific Antigen (PSA) and testosterone.
Protocol:
-
Animal Acclimatization: Acclimatize rats for one week.
-
Grouping:
-
Control Group: No treatment.
-
Testosterone Control Group: Receives testosterone implants.
-
This compound-Treated Group: Receives testosterone implants and is treated with this compound.
-
MNU/Testosterone Group (for cancer induction): Receives an initial injection of MNU followed by testosterone implants to induce prostate cancer.
-
This compound + MNU/Testosterone Group: Receives MNU and testosterone, and is treated with this compound.
-
-
Cancer Induction (if applicable): A single intravenous injection of MNU (e.g., 50 mg/kg) can be administered, followed by the subcutaneous implantation of testosterone-releasing capsules.
-
Treatment: Administer this compound orally at the desired dosage for a prolonged period (e.g., several weeks or months).
-
Monitoring:
-
Monitor the body weight and general health of the animals regularly.
-
At the end of the study, collect blood to measure serum PSA and testosterone levels using ELISA kits.[4]
-
-
Endpoint Analysis:
-
Euthanize the animals and carefully dissect the prostate gland.
-
Measure the weight of the prostate and calculate the prostate index (prostate weight/body weight x 100).
-
Conduct histopathological examination of the prostate tissue to assess tumor development and progression.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: this compound's neuroprotective mechanism via inhibition of the JNK/NF-κB pathway.
Experimental Workflow for In Vivo Bioactivity Testing
Caption: General workflow for establishing animal models to test this compound's bioactivity.
References
- 1. Anti-inflammatory, analgesic and antipyretic effects of this compound isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, free radical scavenging and liver protective effects of this compound isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Production of Friedelin in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friedelin is a pentacyclic triterpenoid with significant pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective activities.[1][2][3][4] It also serves as a key precursor for the synthesis of other valuable compounds like celastrol, a promising drug candidate for treating cancer and obesity.[1][3][5][6] Traditional production of this compound relies on extraction from various plant species, which is often limited by low abundance and high costs.[1][2][4] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the high-level production of this compound.[1][6] This document provides detailed protocols and data for the engineering of S. cerevisiae to achieve efficient de novo synthesis of this compound.
Metabolic Pathway Engineering for this compound Production
The heterologous production of this compound in S. cerevisiae is achieved by introducing a this compound synthase (FRS) to cyclize the native precursor 2,3-oxidosqualene.[7][8] To enhance yields, the endogenous mevalonate (MVA) pathway, which supplies this precursor, is typically upregulated. Key strategies involve overexpressing rate-limiting enzymes and knocking out competing pathways to channel the metabolic flux towards this compound.[9][10]
A critical enzyme for this process is the this compound synthase from Tripterygium wilfordii, TwOSC1, which has demonstrated high catalytic activity for producing this compound in yeast.[9] Engineering efforts have focused on several key genes in the MVA pathway:
-
tHMG1 : A truncated version of HMG-CoA reductase, a key rate-limiting enzyme.
-
ERG20 : Farnesyl pyrophosphate (FPP) synthase.
-
ERG9 : Squalene synthase.
-
ERG1 : Squalene epoxidase.
To further boost production, competing pathways that divert precursors away from this compound synthesis are often downregulated or eliminated. This includes knocking out genes involved in the biosynthesis of ergosterol and geranylgeranyl diphosphate (GGPP), such as BTS1, ROX1, YPL062w, and YJL064w.[3][10][11]
Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.
Data Presentation: Strain Performance
Systematic metabolic engineering has led to significant improvements in this compound titers. The following table summarizes the performance of various engineered S. cerevisiae strains reported in the literature.
| Strain | Key Genetic Modifications | This compound Titer (mg/L) | Reference |
| BY4741 (Control) | Wild-type with FRS plasmid | ~1.0 | [5][6] |
| GH1 | Genomic integration of tHMG1, ERG20, ERG9, ERG1 | 6.53 ± 0.13 | [6] |
| GQ1 | GH1 with quadruple knockout (bts1Δ, rox1Δ, ypl062wΔ, yjl064wΔ) | 63.91 ± 2.45 | [3][5][6] |
| Z1 | Expressed codon-optimized TwOSC1 | 50 | [9] |
| Z6 | Overexpression of rate-limiting MVA enzymes | 160 | [9] |
| Z16 | Z6 with weakened ergosterol and GGPP pathways | 270 | [1][2][4][9] |
| Z28 | Z16 with medium optimization and lipid droplet engineering | 1500 | [1][2][4] |
Experimental Protocols
Protocol 1: Yeast Strain Engineering via CRISPR/Cas9
This protocol outlines a general method for genomic integration and gene knockouts in S. cerevisiae using the CRISPR/Cas9 system.
1. Target Selection and gRNA Design:
-
Identify the genomic locus for integration or the gene to be knocked out.
-
Design a 20-bp guide RNA (gRNA) sequence specific to the target site. Ensure the sequence is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG'.
-
Clone the gRNA sequence into a yeast expression plasmid containing the Cas9 nuclease.
2. Donor DNA Preparation:
-
For Gene Integration: Prepare a donor DNA template containing the gene(s) of interest (e.g., tHMG1, ERG1) flanked by 50-60 bp homology arms identical to the sequences upstream and downstream of the target genomic locus.
-
For Gene Knockout: Prepare a donor DNA template consisting of 50-60 bp homology arms directly flanking each other to promote repair and deletion of the target gene.
3. Yeast Transformation (LiAc/SS-DNA/PEG Method):
-
Grow the parent S. cerevisiae strain (e.g., BY4741) in YPD medium to an OD₆₀₀ of 0.8-1.0.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 1x TE/LiAc solution.
-
In a microfuge tube, mix the Cas9/gRNA plasmid (200-500 ng), donor DNA (500-1000 ng), and single-stranded carrier DNA (SS-DNA).
-
Add the prepared yeast cells to the DNA mixture and vortex briefly.
-
Add PEG/LiAc solution, vortex thoroughly, and incubate at 30°C for 30 minutes with shaking.
-
Heat-shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, resuspend in sterile water, and plate on selective synthetic dropout (SD) medium (e.g., lacking uracil to select for the plasmid).
4. Verification:
-
Isolate genomic DNA from putative transformants.
-
Verify correct integration or knockout by colony PCR using primers flanking the target locus, followed by Sanger sequencing.
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol describes the cultivation of engineered yeast for this compound production.
1. Seed Culture Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into a 50 mL tube containing 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).[6][9]
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.[9]
2. Main Fermentation:
-
Prepare 250 mL Erlenmeyer flasks containing 50 mL of the desired production medium.
-
Inoculate the production medium with the seed culture at a 2% (v/v) ratio.[9]
-
Incubate the flasks at 30°C with shaking at 220 rpm for 120 hours.[9]
3. Sample Collection:
-
Collect the entire 50 mL culture for extraction and analysis. Measure the final OD₆₀₀ to normalize production.
Protocol 3: this compound Extraction and Quantification
This protocol details the extraction of this compound from yeast cells and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Cell Harvesting and Lysis:
-
Transfer the 50 mL fermentation broth to centrifuge tubes and pellet the cells at 4,000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet with sterile water.
-
Resuspend the pellet in a suitable buffer and transfer to a 2 mL screw-cap tube containing an equal volume of 0.5 mm glass beads.
-
Lyse the cells by bead beating (e.g., using a FastPrep instrument) for 3-5 cycles of 45 seconds with cooling on ice between cycles.
2. Solvent Extraction:
-
Add an equal volume of ethyl acetate to the cell lysate.
-
Vortex vigorously for 5 minutes to extract the lipophilic this compound.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (containing this compound) to a new glass vial.
-
Repeat the extraction step on the remaining aqueous layer to maximize recovery.
3. Sample Preparation and GC-MS Analysis:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent like hexane or ethyl acetate.
-
Analyze the sample using a GC-MS system.
- Column: A non-polar column such as a DB-5ms is suitable.
- Injection: 1 µL of the sample.
- Temperature Program: Optimize a temperature gradient (e.g., start at 150°C, ramp to 300°C) to separate this compound from other metabolites.
- Quantification: Use a certified this compound standard to create a calibration curve. Identify the this compound peak in the samples by its retention time and mass spectrum, and quantify based on the standard curve.[7]
Experimental Workflow
The overall process from strain design to final product analysis follows a systematic workflow.
Caption: General experimental workflow for this compound production in yeast.
References
- 1. De Novo Synthesis of this compound in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Engineering of Saccharomyces cerevisiae for High-Level this compound via Genetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - De Novo Synthesis of this compound in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 5. Metabolic Engineering of Saccharomyces cerevisiae for High-Level this compound via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level this compound via Genetic Manipulation [frontiersin.org]
- 7. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulating Friedelin for Improved Delivery in Preclinical Studies
Introduction
Friedelin is a pentacyclic triterpenoid compound isolated from various plant species, mosses, and lichens.[1][2][3] It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4] Despite its therapeutic promise, the preclinical and clinical development of this compound is significantly hampered by its physicochemical properties. Specifically, it is a non-polar compound that is practically insoluble in water, which severely limits its oral bioavailability and systemic exposure.[1][5][6]
These application notes provide a comprehensive overview of modern formulation strategies to overcome the solubility and delivery challenges of this compound. Detailed protocols for the preparation and evaluation of enhanced delivery systems are provided to guide researchers in developing effective this compound formulations for preclinical assessment.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is the cornerstone of designing an effective formulation strategy. Key quantitative data are summarized in the table below. The high molecular weight and extreme hydrophobicity (pKa -7.4) underscore the need for advanced formulation approaches.[1][7]
| Property | Value | Reference |
| IUPAC Name | (4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | [7] |
| Molecular Formula | C₃₀H₅₀O | [1][7] |
| Molecular Weight | 426.7 g/mol | [1][7] |
| Solubility | - Insoluble in water- Sparingly soluble in ethanol- Highly soluble in chloroform | [1][5][6] |
| pKa | -7.4 (Extremely basic compound) | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Melting Point | 262–263 °C | [8] |
Formulation Development Workflow
Improving the delivery of a poorly soluble drug like this compound involves a systematic process of formulation, characterization, and evaluation. The general workflow is designed to rationally select a formulation strategy and then rigorously test its performance both in vitro and in vivo.
Caption: General workflow for developing and testing this compound formulations.
Detailed Formulation Protocols
Three common and effective strategies for enhancing the solubility and bioavailability of hydrophobic compounds are solid dispersions, liposomes, and nanoparticles.[9][10][11]
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent to produce a solid matrix where the drug is molecularly dispersed.[12]
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Chloroform (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of Solution: Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:2, 1:5, 1:10 w/w). Dissolve both components completely in a minimal amount of chloroform in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a dry, solid film is formed on the inner wall of the flask.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid from the flask. Pulverize it using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator at room temperature.
Table of Representative Formulation Parameters:
| Parameter | Example Values | Expected Outcome |
| Drug:Carrier Ratio (w/w) | 1:2, 1:5, 1:10 | Increased drug release with higher carrier ratio |
| Solvent | Chloroform, Dichloromethane | Complete dissolution of drug and carrier |
| Evaporation Temperature | 40°C | Prevents thermal degradation of this compound |
| Resulting State | Amorphous molecular dispersion | Significantly improved dissolution rate |
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within the bilayer, shielding them from the aqueous environment.[11][13]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Accurately weigh this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio). Dissolve them in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, dry lipid film.
-
Vacuum Drying: Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.
-
Extrusion (Optional but Recommended): For a more uniform size distribution, subject the liposomal suspension to sequential extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm).
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
-
Storage: Store the final liposomal formulation at 4°C.
Table of Representative Formulation Parameters:
| Parameter | Example Values | Expected Outcome |
| Lipid Composition | SPC:Cholesterol | Stable bilayer structure |
| Drug:Lipid Ratio (molar) | 1:10 to 1:20 | High encapsulation efficiency (>80%) |
| Hydration Medium | PBS, pH 7.4 | Isotonic and biocompatible suspension |
| Final Vesicle Size | 100 - 150 nm | Suitable for parenteral administration |
This technique produces solid polymeric nanoparticles where the drug is entrapped or encapsulated, increasing its surface area and dissolution velocity.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min, 4°C). Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dried.
-
Storage: Store the lyophilized powder at -20°C.
Table of Representative Formulation Parameters:
| Parameter | Example Values | Expected Outcome |
| Polymer | PLGA (50:50 or 75:25) | Biodegradable, controlled-release matrix |
| Drug:Polymer Ratio (w/w) | 1:5, 1:10 | High drug loading and encapsulation |
| Stabilizer (Aqueous Phase) | 2% PVA | Prevents particle aggregation |
| Homogenization Speed | 10,000 - 15,000 rpm | Small particle size (150-250 nm) |
Characterization and Evaluation Protocols
-
Particle/Vesicle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average size, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Visualize the shape and surface of the formulations using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of this compound in the formulation. Separate the free drug from the encapsulated drug by centrifugation. Lyse the nanoparticles/liposomes with a suitable solvent and quantify the this compound content using a validated HPLC method.
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Formulation) / (Weight of Formulation) * 100
-
-
Apparatus: USP Type II (Paddle) apparatus.
-
Medium: Simulated Gastric Fluid (pH 1.2) and Simulated Intestinal Fluid (pH 6.8), containing a small amount of surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Procedure: Place a quantity of pure this compound or its formulation equivalent to a specific dose in the dissolution vessel. Stir at a constant speed (e.g., 75 rpm) at 37°C. Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with fresh medium. Analyze the samples for this compound content by HPLC.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Administration: Administer pure this compound suspension and the developed formulation orally (p.o.) at a specified dose (e.g., 40 mg/kg[14]).
-
Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Analysis: Separate plasma by centrifugation. Extract this compound from the plasma using a suitable organic solvent. Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Example Signaling Pathway: this compound's Anti-Inflammatory Action
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C30H50O | CID 91472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 11. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Friedelin Extraction Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of friedelin extraction from plant biomass. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (friedelan-3-one) is a pentacyclic triterpenoid, a type of natural compound found in various plants, mosses, and lichens.[1][2] It is of significant interest to the pharmaceutical industry due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3][4][5]
Q2: Which plant sources are rich in this compound?
A2: this compound is abundantly found in the cork tissues of oak species like Quercus suber and Quercus cerris.[1][6] Other significant sources include the leaves and bark of plants from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families.[1][2][4][7][8] It has also been isolated from the roots of the Cannabis sativa plant.[9]
Q3: What are the common methods for extracting this compound?
A3: Common methods for this compound extraction include conventional solvent extraction techniques like Soxhlet extraction, as well as modern, "green" techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3]
Q4: How is the extracted this compound quantified?
A4: The quantification of this compound in an extract is typically performed using analytical chromatography techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the primary methods used.[1][10] High-Performance Liquid Chromatography (HPLC) can also be utilized for quantification.[10][11]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Selection | This compound is a non-polar compound.[1] Use non-polar or semi-polar solvents for optimal extraction. Dichloromethane, chloroform, and hexane have shown good results.[1][12] Ethanol can also be effective, particularly in Soxhlet extraction.[1] |
| Incorrect Plant Material Preparation | The particle size of the plant biomass can significantly impact extraction efficiency. Intermediate granulometries (e.g., 40-80 mesh) can enhance selectivity for this compound.[1] Ensure the plant material is properly dried to prevent interference from moisture. |
| Suboptimal Extraction Parameters | Each extraction method has optimal parameters. For UAE, adjust sonication amplitude, time, and solvent-to-biomass ratio.[1] For SFE, optimize pressure, temperature, and CO2 flow rate.[1][13] For Soxhlet, ensure sufficient extraction time (e.g., 6-8 hours).[1] |
| Degradation of this compound | High temperatures over extended periods can potentially degrade thermolabile compounds. Consider using methods with shorter extraction times like UAE or MAE.[1] |
Problem 2: Impure this compound Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Other Phytochemicals | The choice of solvent affects the selectivity of the extraction. A highly non-polar solvent like hexane may yield a cleaner initial extract. Supercritical Fluid Extraction (SFE) with pure CO2 can offer high selectivity for this compound.[14] |
| Presence of Pigments and Waxes | A pre-extraction wash with a highly non-polar solvent like hexane can help remove some interfering compounds. Post-extraction purification steps are often necessary. |
| Insufficient Purification | Implement post-extraction purification techniques. Recrystallization using solvent systems like n-hexane:ethyl acetate is a common method. The use of activated charcoal during recrystallization can help remove colored impurities.[15] Column chromatography can also be employed for purification.[16][17] |
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Yields by Method and Solvent
| Extraction Method | Plant Source | Solvent | Yield | Reference |
| Soxhlet | Quercus cerris (Cork) | Dichloromethane | 23.7 wt% of extract | [1] |
| Soxhlet | Quercus cerris (Cork) | Ethanol | 15.2 wt% of extract | [1] |
| Soxhlet | Quercus cerris (Cork) | Methanol | 12.1 wt% of extract | [1] |
| Soxhlet | Monteverdia aquifolia (Leaves) | Ethanol | 8.3% | [1] |
| Ultrasound-Assisted (UAE) | Monteverdia aquifolia (Leaves) | Ethanol | 6.6% | [1] |
| Pressurized-Liquid (PLE) | Monteverdia aquifolia (Leaves) | Ethanol | 5.3% | [1] |
| Supercritical Fluid (SFE) | Quercus cerris (Bark) | CO2:EtOH (97.5:2.5 wt%) | 0.48 wt% (28 wt% this compound in extract) | [1] |
| Supercritical Fluid (SFE) | Quercus cerris (Cork) | Pure CO2 | 0.97 - 1.81 wt% (up to 40.6 wt% this compound in extract) | [6][14] |
| Microwave-Assisted (MAE) | Putranjiva roxburghii | Chloroform | 0.010% by wt | [1] |
Experimental Protocols
1. Soxhlet Extraction of this compound from Quercus cerris Cork
-
Preparation of Plant Material: Grind dried cork from Quercus cerris to a fine powder.
-
Extraction:
-
Place approximately 3 g of the powdered cork into a cellulose thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 120 mL of dichloromethane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 8 hours.[1]
-
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound-rich extract.
-
Purification: The crude extract can be further purified by recrystallization.
2. Ultrasound-Assisted Extraction (UAE) of this compound from Monteverdia aquifolia Leaves
-
Preparation of Plant Material: Dry and pulverize the leaves of Monteverdia aquifolia.
-
Extraction:
-
Separation: Separate the extract from the plant residue by filtration or centrifugation.
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator to yield the crude extract.
3. Supercritical Fluid Extraction (SFE) of this compound from Quercus cerris Bark
-
Preparation of Plant Material: Grind the dried bark of Quercus cerris to a consistent particle size.
-
Extraction:
-
Collection: The extracted material is collected in a separator vessel after the supercritical fluid is depressurized.
-
Post-processing: The collected extract can be used directly or further purified.
Visualizations
Caption: General workflow for this compound extraction from plant biomass.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic, quantum chemical and molecular docking studies on this compound, the major triterpenoid isolated from Garcin… [ouci.dntb.gov.ua]
- 6. daneshyari.com [daneshyari.com]
- 7. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CICECO Publication » Prospective pathway for a green and enhanced this compound production through supercritical fluid extraction of Quercus cerris cork [ciceco.ua.pt]
- 15. EP2070906A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
Techniques for improving the purity of crude friedelin extracts
Welcome to the technical support center for the purification of crude friedelin extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the purity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound extracts.
Issue 1: Low Purity of this compound After Initial Extraction and Crystallization
-
Question: My initial this compound extract, after extraction and a single crystallization, shows low purity. What are the common causes and how can I improve it?
-
Answer: Low purity after the initial steps is a common issue and can be attributed to several factors. The primary reasons are often the presence of co-extracted impurities such as other triterpenoids, fatty acids, and pigments like suberin precursors, especially when sourcing from materials like cork.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Removal of Polar Impurities | Introduce a pre-extraction wash step. Washing the raw material with an alkaline alcoholic solution (e.g., 3% potassium hydroxide in methanol) under reflux can help remove acidic and polar contaminants before the main extraction.[1][2] |
| Co-crystallization of Similar Compounds | Perform repeated recrystallizations. Dissolving the this compound-rich extract in a hot solvent system (e.g., n-hexane:ethyl acetate) and allowing it to cool slowly can significantly improve purity. This step can be repeated until the desired purity is achieved.[1] |
| Presence of Pigmented Impurities | Use activated charcoal during recrystallization. Adding activated charcoal to the hot solution before filtration can help adsorb colored contaminants.[1][2] |
| Inappropriate Solvent System for Crystallization | Optimize the recrystallization solvent. Since this compound is a non-polar compound, a mixture of a non-polar solvent in which it is soluble at high temperatures (like n-hexane or toluene) and a more polar solvent in which it is less soluble (like ethyl acetate or ethanol) can be effective.[3][4] |
Issue 2: Difficulty in Achieving High Purity (>95%) this compound
-
Question: I am struggling to get my this compound purity above 95% even after multiple recrystallizations. What advanced techniques can I employ?
-
Answer: Reaching very high purity levels often requires a combination of techniques that can separate compounds with very similar chemical properties.
Advanced Purification Strategies:
| Technique | Description |
| Column Chromatography | This is a highly effective method for separating this compound from structurally similar triterpenoids. A common stationary phase is silica gel. The choice of the mobile phase (eluent) is critical. A gradient of non-polar to slightly more polar solvents, such as a hexane-ethyl acetate mixture, is often used.[5][6] |
| Chemical Derivatization | In cases where this compound is difficult to separate from another very similar compound, such as 3-hydroxyfriedel-3-en-2-one, a chemical modification can be performed. For instance, acetylating the mixture can change the polarity of the impurity, making chromatographic separation more straightforward. The protecting group can then be removed to yield the pure, unmodified impurity if needed.[7] |
| Final Polishing Steps | A final wash of the highly pure this compound with a low molecular weight alcohol like ethanol can help remove any remaining trace contaminants.[1][4] |
Issue 3: Problems During the Recrystallization Process
-
Question: I am facing issues during the recrystallization of my this compound extract, such as no crystal formation or the product "oiling out." How can I troubleshoot this?
-
Answer: Recrystallization is a sensitive technique, and its success depends on factors like solvent choice, concentration, and cooling rate.
Troubleshooting Recrystallization:
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form Upon Cooling | - The solution is too dilute (too much solvent).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution and try cooling again.[8]- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a "seed crystal" of pure this compound if available.[9] |
| Product "Oils Out" (Forms a Liquid Layer) | - The saturation point of the solution is above the melting point of the solid.- The presence of significant impurities is depressing the melting point. | - Re-heat the solution and add a small amount of the more "soluble" solvent to decrease the saturation point.[8]- Ensure the crude extract is sufficiently pure before attempting recrystallization; a preliminary purification step like a silica plug might be necessary.[9] |
| Crystallization is Too Rapid | - The solution is too concentrated.- The cooling rate is too fast. | - Re-heat the solution and add a small amount of additional hot solvent.[8]- Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[9] |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvent systems for the initial extraction of this compound?
A1: this compound is a non-polar pentacyclic triterpenoid. Therefore, non-polar organic solvents are most effective for its extraction. Commonly used solvents include chloroform, dichloromethane, n-hexane, and petroleum ether.[3] Soxhlet extraction is a frequently employed technique that can provide good extraction efficiency.[3]
Q2: How can I efficiently remove colored impurities from my crude this compound extract?
A2: The use of activated charcoal is a standard and effective method for removing colored impurities. This is typically done during the recrystallization step. The crude this compound is dissolved in a hot solvent, activated charcoal is added, and the mixture is briefly heated or stirred. The charcoal, along with the adsorbed impurities, is then removed by hot filtration.[1][2]
Q3: What is a typical yield and purity I can expect from a multi-step purification process?
A3: The yield and purity of this compound are highly dependent on the source material and the specific purification protocol used. However, multi-step procedures involving pre-washing, solvent extraction, and repeated recrystallizations can achieve high purity. For instance, procedures starting from cork-derived materials have been reported to yield this compound with a purity of up to 96% with an overall yield of around 2.9%.[1][2] Another process reported a final yield of 1-3% with a purity of 87% or higher.[4]
Q4: What analytical techniques are suitable for determining the purity of this compound?
A4: Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for purity determination.[4] For quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are also frequently used.[3][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for structural confirmation and can also indicate the presence of impurities.[11]
Q5: Are there any "green" or more environmentally friendly methods for this compound extraction?
A5: Yes, research is being conducted into more sustainable extraction techniques. Supercritical fluid extraction (SFE) using carbon dioxide (CO₂), often with a co-solvent like ethanol, is a promising green alternative.[3] Other modern methods with reduced environmental impact include ultrasound-assisted and microwave-assisted extraction.[3][12][13]
Experimental Protocols & Workflows
Protocol 1: Standard this compound Purification from Crude Plant Extract
This protocol describes a standard multi-step procedure for purifying this compound.
-
Pre-Extraction Wash (Optional but Recommended):
-
If the raw material is known to have a high content of acidic or polar impurities (e.g., cork), mix the powdered material with a 3% potassium hydroxide solution in methanol.
-
Heat the mixture under reflux for 3 hours.[2]
-
Cool the mixture to room temperature and filter under vacuum to separate the solid residue.
-
Dry the solid residue. This is now the pre-washed raw material.
-
-
Solvent Extraction:
-
Add an apolar solvent such as chloroform or n-hexane to the pre-washed (or original) raw material.[1]
-
Stir the mixture at room temperature for 30 minutes to 24 hours, or perform a Soxhlet extraction for 6-8 hours.[1][3]
-
Filter the mixture and collect the filtrate.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound-rich extract.
-
-
Recrystallization for Purification:
-
Dissolve the crude extract in a minimal amount of a hot solvent system, such as a mixture of n-hexane and ethyl acetate.[1]
-
(Optional) Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes to decolorize the extract.[2]
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator to promote crystallization.
-
Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Repeat this recrystallization step as necessary to achieve the desired purity.
-
Diagram: Standard this compound Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Diagram: Troubleshooting Logic for Recrystallization
Caption: Decision-making workflow for troubleshooting this compound recrystallization.
References
- 1. EP2070906A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 2. WO2009072916A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 3. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1103539A1 - Process for extraction and purification of this compound from cork smoker wash solids - Google Patents [patents.google.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Chromatography [chem.rochester.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Increasing the instrumental throughput of gas chromatography method using multiple injections in a single experimental run: application in determination of friedelan-3-ol and this compound in Maytenus ilicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic separation of friedelin
Welcome to the technical support center for the chromatographic separation of friedelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification and analysis of this pentacyclic triterpenoid.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the chromatographic separation of this compound.
Issue 1: Poor Peak Resolution
Symptom: this compound peak is not well separated from other co-eluting compounds, particularly other triterpenoids like β-amyrin, α-amyrin, and lupeol.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | For neutral triterpenoids like this compound, a mobile phase of acetonitrile and methanol is often effective.[1] An isocratic elution with a ratio such as 10:90 (v/v) acetonitrile:methanol can be a good starting point.[1] Adjusting the solvent ratio can significantly impact resolution. |
| Suboptimal Column Temperature | Temperature is a critical parameter for the separation of triterpenoids.[1] For neutral triterpenoids lacking chromophores, a higher column temperature (e.g., 35°C) may be necessary to prevent co-elution.[1] |
| Unsuitable Stationary Phase | A C18 column is commonly used for the separation of triterpenoids.[1] However, if co-elution persists, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column. |
| High Flow Rate | A high flow rate can lead to broader peaks and reduced resolution. Try decreasing the flow rate to allow for better interaction between the analyte and the stationary phase. |
Issue 2: Peak Tailing
Symptom: The this compound peak exhibits asymmetry with a trailing edge, making accurate integration and quantification difficult.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with polar functional groups on analytes, causing tailing. Using a well-end-capped C18 column can minimize these interactions. |
| Inappropriate Mobile Phase pH | While this compound is a neutral compound, the pH of the mobile phase can affect the ionization of other compounds in the sample matrix and the stationary phase itself. For neutral compounds, a mobile phase pH around neutral (6.5-7.5) is generally suitable. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample or reduce the injection volume. |
| Presence of Active Sites in the System | Active sites in the injector, tubing, or detector can cause peak tailing. Ensure the system is well-maintained and passivated if necessary. |
Issue 3: Low Recovery/Yield in Preparative Chromatography
Symptom: Significant loss of this compound during preparative scale purification.
| Potential Cause | Recommended Solution |
| Irreversible Adsorption on the Column | This compound may strongly adsorb to the stationary phase, especially if the column has been used extensively or with harsh conditions. Flush the column with a strong solvent (e.g., isopropanol or dichloromethane) to remove strongly retained compounds. |
| Sample Precipitation on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase before injection. |
| Inappropriate Fraction Collection Parameters | Optimize the fraction collection window to ensure the entire this compound peak is collected without excessive dilution. |
| Degradation of this compound | Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH or high temperatures) could potentially lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile and methanol (e.g., 10:90 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: As this compound lacks a strong chromophore, detection at low wavelengths (e.g., 205-210 nm) with a PDA detector is common. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used for more sensitive and specific detection.
Q2: How can I improve the resolution between this compound and other co-eluting triterpenoids?
A2: To improve resolution, you can try the following:
-
Optimize the Mobile Phase: Systematically vary the ratio of acetonitrile and methanol.
-
Adjust the Temperature: Experiment with different column temperatures, as this can significantly alter the selectivity for triterpenoids.[1]
-
Change the Stationary Phase: If optimization of the mobile phase and temperature is insufficient, try a column with a different chemistry (e.g., C8, Phenyl-Hexyl).
-
Decrease the Flow Rate: A lower flow rate can lead to sharper peaks and better separation.
-
Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.
Q3: My this compound peak is tailing. What are the most likely causes and how can I fix it?
A3: Peak tailing for this compound is often due to secondary interactions with the stationary phase or column overload.
-
Use a high-quality, end-capped C18 column to minimize interactions with residual silanol groups.
-
Reduce your sample concentration or injection volume to avoid overloading the column.
-
Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.
Q4: What are the key parameters to consider when scaling up from analytical to preparative HPLC for this compound isolation?
A4: When scaling up, the primary goal is to maximize throughput while maintaining adequate purity. Key considerations include:
-
Column Dimensions: Increase the column diameter and length to accommodate larger sample loads.
-
Particle Size: Preparative columns often have larger particle sizes (e.g., 10 µm) to reduce backpressure.
-
Flow Rate: The flow rate needs to be scaled up proportionally to the column cross-sectional area.
-
Sample Loading: Determine the maximum sample load that can be applied to the preparative column without significant loss of resolution. This is often done through loading studies.
-
Solvent Consumption: Preparative HPLC uses large volumes of solvent, so consider solvent recycling or using more cost-effective solvents if possible without compromising the separation.
Data Presentation
Table 1: HPLC Method Parameters for Triterpenoid Analysis
| Parameter | Method for Triterpenoids with Chromophores | Method for Neutral Triterpenoids (including this compound) | Reference |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | ACE C18 (150 x 4.6 mm, 3 µm) | [1] |
| Mobile Phase | Acetonitrile:Water (89:11, v/v) | Acetonitrile:Methanol (10:90, v/v) | [1] |
| Elution Mode | Isocratic | Isocratic | [1] |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | [1] |
| Column Temperature | 20°C | 35°C | [1] |
| Injection Volume | 10 µL | 10 µL | [1] |
| Detection | PDA | PDA | [1] |
Table 2: Validation Parameters for the Quantification of this compound by HPLC
| Validation Parameter | Result | Reference |
| Linearity (r²) | > 0.9999 | [1] |
| Precision (RSD %) | < 2% | [1] |
| Trueness (Recovery %) | 94.70–105.81% | [1] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL | [1] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound Quantification
This protocol is based on the validated method for the analysis of neutral triterpenoids.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: ACE C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of acetonitrile and methanol in a 10:90 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Elution: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain the column at 35°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor the eluent using a PDA detector at a low wavelength (e.g., 210 nm).
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Extract this compound from the plant material using an appropriate solvent (e.g., chloroform, hexane). Evaporate the solvent and redissolve the residue in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Quantify this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for the extraction, purification, and quantification of this compound.
Caption: Logical workflow for troubleshooting poor resolution in this compound chromatography.
References
Technical Support Center: Enhancing the Aqueous Solubility of Friedelin for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with friedelin, a compound known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in water?
This compound is a pentacyclic triterpenoid, a class of organic compounds characterized by a large, non-polar structure. This hydrophobicity makes it "sparingly soluble in ethanol, and insoluble in water"[1]. This inherent low aqueous solubility poses a significant challenge for its use in biological assays, which are typically conducted in aqueous buffer systems.
Q2: What are the common strategies to improve the aqueous solubility of this compound for bioassays?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Use of Co-solvents: Utilizing organic solvents that are miscible with water to dissolve this compound before dilution into aqueous media.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule.
-
Nanotechnology-based Approaches: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.
Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound for cell-based assays?
Yes, DMSO is a common co-solvent used to dissolve hydrophobic compounds for in vitro studies. This compound is soluble in DMSO[2]. However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium.
Cause: This is a common issue known as "precipitation upon dilution." While this compound is soluble in DMSO, its solubility dramatically decreases when the DMSO solution is diluted with an aqueous medium.
Solutions:
-
Optimize DMSO Concentration:
-
Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%[3]. However, primary cells are more sensitive, and a concentration below 0.1% is often recommended[2][3].
-
It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or the experimental outcome[4].
-
-
Stepwise Dilution:
-
Instead of adding the DMSO stock directly to the final volume of aqueous media, try a stepwise dilution. Add the DMSO stock to a smaller volume of media first, vortex or mix well, and then add this intermediate dilution to the rest of the media.
-
Adding the culture medium drop-wise into your DMSO stock solution with vigorous stirring can also help prevent precipitation[5].
-
-
Use of Surfactants:
Issue 2: I am observing inconsistent results in my bioassays with this compound.
Cause: Inconsistent results can be due to variable solubility and precipitation of this compound between experiments. The formation of precipitates means the actual concentration of solubilized this compound is unknown and variable.
Solutions:
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of your this compound-DMSO stock solutions, as this can promote precipitation[8]. It is best to prepare fresh dilutions from a concentrated stock for each experiment.
-
Visual Inspection: Before use, always visually inspect your final diluted solution for any signs of precipitation. If precipitates are visible, the solution should not be used.
-
Consider Advanced Formulation Strategies: If consistent solubility in simple co-solvent systems is not achievable, consider preparing a solid dispersion or a cyclodextrin inclusion complex of this compound for improved and more consistent aqueous solubility.
Experimental Protocols and Data
Use of Co-solvents (DMSO)
Protocol for Preparing this compound Solutions for Cell-Based Assays:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Gentle warming or sonication may be required to fully dissolve the compound.
-
Determine Final DMSO Concentration: Based on the tolerance of your cell line, determine the maximum final DMSO concentration that will be used in your assay (typically ≤ 0.5%)[3].
-
Serial Dilutions: Perform serial dilutions of your this compound stock solution in 100% DMSO to create a range of concentrations.
-
Final Dilution: Add a small volume of the appropriate DMSO dilution to your pre-warmed cell culture medium and mix immediately and thoroughly. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of your DMSO stock to 1 mL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO without this compound to your cell culture medium.
Table 1: Recommended Final DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most Cancer Cell Lines | 0.5% - 1% | [3] |
| Primary Cells | ≤ 0.1% | [2] |
| General Use (Safe for most cells) | ≤ 0.1% | [4] |
Solid Dispersions
Solid dispersions enhance solubility by dispersing the drug in a hydrophilic carrier, effectively creating a more soluble amorphous form of the drug. Polyvinylpyrrolidone (PVP) is a commonly used carrier.
Experimental Protocol: Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier, such as PVP K30, in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-carrier ratios to test are 1:1, 1:3, and 1:5 (w/w)[9].
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or solid mass.
-
Drying: Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator until use.
Table 2: Example of Solid Dispersion Formulations for Poorly Soluble Drugs (General Guidance)
| Drug:Carrier Ratio (w/w) | Carrier | Preparation Method | Potential Solubility Enhancement | Reference (for general method) |
| 1:1 | PVP K30 | Solvent Evaporation | Significant increase | [9] |
| 1:3 | PVP K30 | Solvent Evaporation | Further increase | [9] |
| 1:5 | PVP K30 | Solvent Evaporation | May reach maximum effect | [9] |
| 4:1 | PVP K-30 | Kneading | 1.72-fold | [10] |
Note: Specific quantitative data for this compound solid dispersions is limited in the available literature. The optimal drug-to-carrier ratio for this compound would need to be determined experimentally.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic drug molecules, like this compound, forming a more water-soluble inclusion complex[11]. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex by Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., β-CD or HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2) in a mortar[5].
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture and knead for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Storage: Store the resulting powder in a desiccator.
Table 3: Potential Solubility Enhancement with Cyclodextrins (General Examples)
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |
| Anandamide | Various CDs (10% solution) | Not specified | 1,000 to 30,000-fold | [12] |
| Hesperetin | β-CD | 1:1 | Temperature-dependent increase | [13] |
| Naringenin | β-CD | 1:1 | Temperature-dependent increase | [13] |
Note: The specific fold increase in solubility for this compound with cyclodextrins needs to be determined experimentally. Phase solubility studies are recommended to determine the optimal type of cyclodextrin and the complexation efficiency.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
1. PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival and proliferation[3][14].
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
2. NF-κB Signaling Pathway: this compound can suppress the activation of the NF-κB pathway, a key regulator of inflammatory responses and cell survival[7].
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
3. Intrinsic Apoptosis Pathway: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key apoptosis-regulating proteins[4][6].
Caption: this compound's induction of the intrinsic apoptosis pathway.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for selecting and preparing a suitable this compound formulation for bioassays.
Caption: Workflow for selecting a this compound solubilization strategy.
References
- 1. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the growth and metastasis of human leukemia cells via modulation of MEK/ERK and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for preventing friedelin degradation during extraction and storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with friedelin. This resource provides troubleshooting guides and frequently asked questions to help you prevent degradation during the extraction and storage of this valuable pentacyclic triterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of drug stability suggest that the following factors are the most likely causes of degradation:
-
Oxidation: this compound possesses antioxidant properties, indicating its susceptibility to oxidation.[1] Oxidative degradation can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of triterpenoids.[2]
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis or rearrangement of chemical structures in many pharmaceutical compounds.[3] Although specific data for this compound is limited, the stability of other pentacyclic triterpenes has been shown to be pH-dependent.[4]
-
Light (Photodegradation): Exposure to UV or visible light can provide the energy for photochemical reactions that may alter the structure of this compound.
Q2: What are the recommended storage conditions for purified this compound and this compound-containing extracts?
A2: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and general best practices for triterpenoids, the following storage conditions are advised:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark, tightly sealed container. |
| Long-term (months to years) | -20°C | Dry, dark, tightly sealed container. |
For solutions, it is best to prepare them fresh. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C.[5] this compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents like chloroform but is insoluble in water.[6][7]
Troubleshooting Guides
Issue 1: Loss of this compound Content in Extracts Over Time
Possible Cause: Degradation due to improper storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your extracts are stored in a dry, dark environment at the recommended temperatures (0-4°C for short-term, -20°C for long-term).
-
Inert Atmosphere: For highly sensitive samples, consider purging the storage container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Solvent Choice: If storing as a solution, use a high-purity, degassed solvent. Some organic solvents can contain peroxides that may initiate oxidation.
-
Container Material: Use amber glass vials or other light-blocking containers to prevent photodegradation. Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air and moisture.
Issue 2: Low Yield of this compound During Extraction
Possible Cause: Degradation during the extraction process.
Troubleshooting Steps:
-
Minimize Heat Exposure: If using a heat-based extraction method like Soxhlet, try to use the lowest effective temperature and minimize the extraction time. High temperatures can lead to the degradation of thermolabile compounds.[8]
-
Protect from Light: Perform the extraction in a dimly lit area or use amber glassware to protect the sample from light, which can induce photodegradation.
-
Use High-Purity Solvents: Ensure that the solvents used for extraction are of high purity and free from contaminants that could react with this compound.
-
Consider Alternative Extraction Methods: Methods that operate at or near room temperature, such as ultrasound-assisted extraction (UAE) or maceration with sonication, may reduce the risk of thermal degradation compared to high-temperature methods.[9] Supercritical fluid extraction (SFE) with carbon dioxide is another "green" and gentle method that can be effective.[6]
-
pH Control: Although the optimal pH for this compound stability is not well-documented, it is generally advisable to avoid strongly acidic or basic conditions during extraction unless a specific protocol requires it. The stability of other phytochemicals can be significantly affected by pH.[10]
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis of Stored Samples
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies on a pure sample of this compound. This involves intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[11]
-
Analyze Degradation Products: Use analytical techniques like HPLC with a photodiode array detector (PDA) and mass spectrometry (MS) to separate and identify the degradation products formed under each stress condition.[12][13] This will help you create a degradation profile.
-
Develop a Stability-Indicating Method: Once potential degradation products are known, develop and validate a stability-indicating analytical method (e.g., HPLC or HPTLC) that can effectively separate and quantify this compound in the presence of its degradation products and any process impurities.[1][14]
Experimental Protocols
Protocol 1: General Procedure for Extraction of this compound with Stability Considerations
This protocol is a generalized procedure based on common extraction methods for this compound and other triterpenoids.[9][15]
-
Sample Preparation: Dry the plant material (e.g., leaves, bark) at a low temperature (e.g., 40-50°C) in the dark to prevent enzymatic and thermal degradation. Grind the dried material to a fine powder.
-
Solvent Selection: Choose a non-polar solvent in which this compound is soluble, such as hexane, chloroform, or ethyl acetate.[6] Ensure the solvent is of high purity.
-
Extraction:
-
Maceration/Sonication (Cold Extraction):
-
Soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v) in a sealed, amber-colored container at room temperature.
-
Agitate the mixture periodically or place it in an ultrasonic bath for a defined period (e.g., 30-60 minutes).
-
Filter the extract and repeat the process with fresh solvent to ensure complete extraction.
-
-
Soxhlet Extraction (Hot Extraction):
-
Place the powdered plant material in a thimble in a Soxhlet apparatus.
-
Extract with the chosen solvent at its boiling point. To minimize thermal degradation, limit the extraction time to the minimum required for efficient extraction (e.g., 6-8 hours).
-
Conduct the extraction away from direct light.
-
-
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel.[12]
-
Storage: Store the final extract or purified this compound in a tightly sealed, amber vial at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[11]
-
Sample Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid this compound powder and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or HPTLC method.[1][14]
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Caption: A generalized workflow for the extraction and storage of this compound, emphasizing steps to minimize degradation.
Caption: Logical workflow for conducting a forced degradation study of this compound to identify potential degradation pathways and products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edible pentacyclic triterpenes: A review of their sources, bioactivities, bioavailability, self-assembly behavior, and emerging applications as functional delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. phcog.com [phcog.com]
Technical Support Center: Process Scale-Up of Friedelin Extraction
Welcome to the technical support center for the pilot production and process scale-up of friedelin extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot-scale operations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pilot-scale extraction important?
This compound (friedelan-3-one) is a pentacyclic triterpenoid, a natural compound found in a variety of plants, mosses, and lichens.[1][2] It is of significant interest to the pharmaceutical industry due to its wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[2] Scaling up extraction to a pilot level is a critical step in drug development to produce sufficient quantities for advanced preclinical and clinical studies, and to establish a viable, scalable, and cost-effective manufacturing process. The low natural abundance of this compound in many sources makes efficient extraction a key challenge.[1]
Q2: What are the best raw materials for pilot-scale this compound production?
For pilot-scale extraction, the ideal raw material should have a high concentration of this compound and be readily available in large quantities.
-
Cork and Cork By-products: The bark of the cork oak (Quercus suber L.) and its industrial by-products (e.g., black condensate, cork smoker wash solids) are among the most potent natural sources, with this compound concentrations reported to be as high as 10%.[1] These materials are considered excellent candidates for industrial-level production.
-
Plant Roots and Bark: Other sources include the roots of plants like Cannabis sativa and the bark of various trees.[3][4] However, the concentration in these sources is often lower, and sourcing sufficient biomass can be a challenge.[4][5]
-
Alternative Sourcing: Due to high demand and limitations of natural extraction, alternative production methods are being developed. Notably, genetically engineered yeast (Saccharomyces cerevisiae) has been used to produce this compound through fermentation, offering a potentially more sustainable and scalable long-term solution.[2]
Q3: What are the primary extraction methods suitable for scaling up to pilot production?
Several extraction methods can be adapted for pilot scale, each with distinct advantages and disadvantages.
-
Solvent Extraction: This is a conventional and straightforward method involving the use of organic solvents like hexane, chloroform, or ethanol.[1][3] Techniques include maceration with stirring or Soxhlet extraction, which are relatively easy to scale up.[1]
-
Supercritical Fluid Extraction (SFE): This "green" technique most commonly uses supercritical CO2, often modified with a co-solvent like ethanol.[1] It is highly selective and environmentally friendly. SFE is effective for non-polar compounds like this compound and allows for easy solvent removal.[1][6]
-
Modern Assisted Extractions: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction time and solvent consumption.[1] However, scaling these methods to a large pilot scale can present engineering challenges.
Q4: How do I select the optimal solvent for pilot-scale extraction?
Solvent selection is critical for maximizing yield and purity while considering safety, cost, and environmental impact on a larger scale.
-
Polarity: this compound is a non-polar compound, so non-polar or weakly polar solvents are most effective.[1] Hexane, petroleum ether, and chloroform have shown high efficacy.[1][3]
-
Efficiency vs. Safety: While solvents like chloroform are effective, their toxicity and environmental concerns may make them less suitable for pilot production. Ethanol is a popular choice due to its lower toxicity and effectiveness, especially in modern extraction techniques like UAE.[1][7]
-
Solvent Recovery: At pilot scale, solvent cost is a significant factor. The process must include an efficient solvent recovery step, such as distillation or evaporation, to be economically viable.[7][8] Centrifugal extractors can also be used to recover organic solvents from wastewater.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound extraction.
Q5: My this compound yield has dropped significantly after scaling up from the lab. What are the likely causes and solutions?
Low yield is one of the most common challenges in process scale-up. The issue can usually be traced back to parameters that do not scale linearly from bench to pilot.
-
Possible Cause 1: Inefficient Mass Transfer. In larger vessels, ensuring the solvent adequately penetrates the entire biomass is more difficult.
-
Solution:
-
Particle Size: Ensure the raw material is milled to a consistent and optimal particle size. Intermediate granulometries (e.g., 40-80 mesh) often provide a balance between surface area and preventing column clogging.
-
Agitation: Implement or optimize mechanical agitation in the extraction vessel to ensure thorough mixing. For packed-bed systems, check for channeling, where the solvent bypasses most of the material.
-
-
-
Possible Cause 2: Sub-optimal Solvent-to-Biomass Ratio. A ratio that worked in the lab may be insufficient at a larger scale, leading to a saturated solvent that can no longer extract this compound effectively.
-
Solution: Re-evaluate and optimize the solvent-to-biomass ratio through smaller pilot runs. Consider implementing a multi-stage or counter-current extraction process to maintain a high concentration gradient and improve efficiency.[10]
-
-
Possible Cause 3: Inadequate Temperature or Pressure Control. Fluctuations in larger systems can affect solvent properties and extraction kinetics.
-
Solution: Validate that the heating/cooling systems of the pilot reactor can maintain the target temperature consistently throughout the biomass. For SFE, ensure the pumps can sustain the required pressure without fluctuation.
-
Q6: The purity of my crude this compound extract is very low, complicating purification. How can I improve it?
Low purity is often due to the co-extraction of other lipids, waxes, or structurally similar triterpenoids.
-
Possible Cause 1: Inappropriate Solvent Choice. A solvent that is too polar or non-selective will pull a wide range of compounds from the raw material.
-
Solution: Since this compound is non-polar, use a highly non-polar solvent like n-hexane to minimize the extraction of more polar impurities.[11] If using SFE, operating without a co-solvent can increase selectivity for this compound.
-
-
Possible Cause 2: Raw Material Pre-processing. Some raw materials, especially cork by-products, contain significant amounts of impurities.
-
Solution: Implement a pre-washing step. For example, washing the raw material with an alkaline alcoholic solution can remove acidic impurities before the main extraction step.
-
-
Possible Cause 3: Co-extraction of Similar Triterpenoids. Some sources contain compounds like epifriedelanol or 3-hydroxyfriedel-3-en-2-one, which are chemically very similar to this compound and difficult to separate later.
-
Solution: Optimize the extraction conditions for selectivity. For SFE, adjusting temperature and pressure can fine-tune selectivity. In some cases, a chemical conversion step post-extraction (e.g., acetylation) can alter the polarity of the impurity, making chromatographic separation easier.
-
Q7: I am facing issues with the final purification by recrystallization. What should I do?
Recrystallization can fail if the crude extract is too impure or if the wrong solvent system is used.
-
Possible Cause 1: High Levels of Oily Impurities. Waxes and oils can inhibit crystal formation, resulting in an oily precipitate or no precipitation at all.
-
Solution:
-
Charcoal Treatment: Before crystallization, dissolve the crude extract in a hot solvent (e.g., n-hexane) and treat it with activated charcoal. The charcoal will adsorb many color and oily impurities, which can then be removed by hot filtration.
-
Liquid-Liquid Partitioning: Use two immiscible solvents to partition the this compound away from more polar or non-polar impurities before attempting crystallization.
-
-
-
Possible Cause 2: Incorrect Crystallization Solvent. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. Common choices for non-polar compounds include acetone, ethyl acetate, or mixtures of hexane and dichloromethane.
-
Q8: My results are inconsistent from one pilot batch to the next. How can I improve reproducibility?
Batch-to-batch inconsistency is a major hurdle in developing a robust manufacturing process.
-
Possible Cause 1: Variability in Raw Material. Natural products are inherently variable depending on the source, harvest time, and storage conditions.[3]
-
Solution:
-
Standardize Sourcing: Work with suppliers to obtain material from a consistent geographical origin and harvest season.
-
Implement Quality Control: Before extraction, perform analytical tests (e.g., TLC, GC, or HPLC) on a sample from each new lot of raw material to quantify the this compound content.[1][4][11] Adjust batch calculations based on this initial potency.
-
-
-
Possible Cause 2: Lack of Process Control. Minor deviations in process parameters can have a magnified effect at a larger scale.
-
Solution:
-
Develop a Strict Standard Operating Procedure (SOP): Document every parameter, including material weight, particle size, solvent volumes, extraction time, temperature, agitation speed, and ramp rates.
-
Automate Where Possible: Use automated systems to control parameters like temperature and solvent flow to minimize human error. Pilot evaporation plants, for example, can offer precise control over solvent recovery.[8]
-
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes key parameters and outcomes for different this compound extraction methods, providing a basis for selecting a process for scale-up.
| Method | Typical Source Material | Solvent(s) | Key Parameters | Reported this compound Yield/Concentration | Pros for Scale-Up | Cons for Scale-Up |
| Soxhlet Extraction | Monteverdia aquifolia leaves, Cannabis roots | Ethanol, Chloroform, Hexane | 6-8 hours continuous extraction | ~8.3% total extract yield (Ethanol)[1] | Simple, well-understood, exhaustive extraction | High solvent consumption, long duration, thermal degradation risk |
| Supercritical Fluid Extraction (SFE) | Quercus cerris bark, Cannabis roots | CO₂ with Ethanol (EtOH) co-solvent | 300 bar, 40-60°C, 2.5-5.0 wt% EtOH | 0.48 wt% yield with 28 wt% this compound concentration[1] | Green solvent, high selectivity, tunable, easy solvent removal | High capital cost, requires high-pressure expertise |
| Solvent Extraction (with stirring) | Cork by-products (Black Condensate) | Chloroform, n-Hexane | Room temp, 30 min stirring | Up to 2.9% yield with >96% purity after purification | Simple equipment, rapid, low energy input | High solvent volume, potential for lower efficiency than Soxhlet |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Ethanol | 30 min, 50°C, 80% amplitude | ~6.6% total extract yield[1] | Reduced time & solvent, improved efficiency | Scaling can be complex, potential for localized heating |
Experimental Protocols
Protocol 1: Pilot-Scale Solvent Extraction and Purification from Cork By-products
This protocol is based on methodologies proven to be effective and scalable for high-yield this compound extraction.
1. Raw Material Pre-processing (Washing): a. Load 10 kg of powdered cork by-product (e.g., black condensate) into a 100 L jacketed glass reactor. b. Add 50 L of a 2% sodium hydroxide solution in ethanol. c. Heat the mixture to reflux (approx. 78°C) while stirring continuously for 6 hours. This step removes acidic impurities. d. Cool the mixture to room temperature and filter it under vacuum. e. Wash the solid residue with an additional 10 L of ethanol and dry it completely.
2. This compound Extraction: a. Transfer the dried, washed material (approx. 5-6 kg) back into the reactor. b. Add 60 L of n-hexane or chloroform. c. Stir the mixture vigorously at room temperature for 1 hour. d. Filter the mixture under vacuum, collecting the liquid extract (filtrate). e. Transfer the filtrate to a rotary evaporator or falling film evaporator to recover the solvent. The concentrated residue is the crude this compound extract.
3. Purification: a. Dissolve the entire crude extract (approx. 300-500 g) in 5 L of hot n-hexane. b. Add 50 g of activated charcoal to the hot solution and continue heating and stirring for 30 minutes. c. Perform a hot filtration under vacuum to remove the charcoal. d. Allow the clear filtrate to cool slowly to room temperature, then transfer to a 4°C environment for 12-24 hours to induce crystallization. e. Collect the this compound crystals by vacuum filtration and wash them with a small amount of cold n-hexane. f. Dry the crystals under vacuum. The expected yield is >250 g of high-purity this compound (>96%).
Protocol 2: Pilot-Scale Supercritical Fluid Extraction (SFE) from Quercus cerris Bark
This protocol outlines an optimized SFE process for selectively extracting this compound.
1. Raw Material Preparation: a. Grind dried Quercus cerris bark and sieve to obtain a particle size of 40-60 mesh. b. Load 5 kg of the ground bark into the extraction vessel of the pilot SFE unit.
2. Extraction Parameters: a. Pressure: 300 bar. b. Temperature: 60°C. c. CO₂ Flow Rate: 8 g/min . d. Co-solvent: 2.5% (w/w) ethanol in CO₂.
3. SFE Operation: a. Pressurize the system with CO₂ to the target pressure. b. Heat the extraction vessel to 60°C. c. Introduce the CO₂ and ethanol co-solvent mixture at the specified flow rate. d. Run the extraction for a predetermined time (e.g., 2-3 hours), collecting the extract in the cyclone separator. The pressure in the separator is typically reduced (e.g., to 60 bar) to allow the this compound to precipitate out of the supercritical fluid. e. Depressurize the system safely and collect the crude extract from the separator.
4. Post-Processing: a. The crude extract obtained from SFE is often highly concentrated in this compound.[1] b. Further purification can be achieved via recrystallization as described in Protocol 1, Step 3.
Visualizations
Workflow for this compound Extraction Scale-Up
Caption: General workflow for the pilot-scale extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Elicitation enhances the production of this compound and epifriedelanol in hairy root cultures of Cannabis sativa L. [frontiersin.org]
- 5. Elicitation enhances the production of this compound and epifriedelanol in hairy root cultures of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent recovery after plant extraction | Heidolph EMEA - research made easy [heidolph.com]
- 8. making.com [making.com]
- 9. Solvent Recovery By Solvent Extraction - Tiei liquid/liquid mixing and separation Solvent Recovery by Solvent Extraction [tyextractor.com]
- 10. mdpi.com [mdpi.com]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
Troubleshooting peak tailing and resolution issues in friedelin HPLC analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically peak tailing and resolution issues, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of friedelin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
A1: Peak tailing in the analysis of this compound, a non-polar triterpenoid, can stem from several factors. The most frequent culprits include secondary interactions with the stationary phase, contamination or degradation of the column, and suboptimal mobile phase or sample preparation conditions.[1][2][3] For a non-polar compound like this compound, active sites (residual silanols) on the silica-based stationary phase can lead to unwanted interactions, resulting in asymmetric peaks.[3]
Q2: How does the mobile phase composition affect the resolution of this compound from other compounds?
A2: The composition of the mobile phase is a critical determinant of resolution in reversed-phase HPLC. For neutral, non-polar compounds such as this compound, retention and separation are primarily dictated by the solvent strength of the mobile phase.[4] Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will shorten this compound's retention time.[2] Fine-tuning the organic solvent-to-water ratio is crucial for resolving the this compound peak from any closely eluting impurities.
Q3: My this compound peak is broad. What should I check first?
A3: Broad peaks can signal a variety of problems, such as diminished column efficiency, sample overloading, or excessive extra-column volume.[5][6] A logical first step is to evaluate the column's condition by injecting a standard to see if the peak shape improves. It is also important to confirm that the sample concentration is not excessively high, which can saturate the column.[7] Lastly, inspect your HPLC system for any lengthy tubing or loose connections that might be contributing to extra-column band broadening.[1]
Q4: Can the sample solvent affect the peak shape for this compound?
A4: Absolutely. The solvent used to dissolve your this compound standard or sample can have a significant impact on the peak shape. If the sample solvent is considerably stronger (less polar in a reversed-phase system) than the mobile phase, it can lead to peak distortion, such as broadening or fronting.[7] The best practice is to dissolve the sample in the initial mobile phase composition whenever feasible.[8] Given that this compound is insoluble in water, a high percentage of an organic solvent is necessary for dissolution; this should be matched as closely as possible to the mobile phase conditions to ensure good peak symmetry.[5]
Troubleshooting Guides
This section offers a structured, question-and-answer format to help you diagnose and resolve specific issues you may face during your this compound HPLC analysis.
Issue 1: Peak Tailing
Q: I am observing significant tailing for my this compound peak. How can I resolve this?
A: Peak tailing for a neutral compound like this compound on a reversed-phase column often indicates secondary interactions or column-related problems. Below is a systematic approach to troubleshoot this issue:
-
Assess Column Health:
-
Cause: A degraded or contaminated column can have exposed active silanol groups that interact with analytes.[2][3] The formation of voids at the column inlet can also be a cause of peak tailing.[2]
-
Solution:
-
Begin by flushing the column with a strong solvent, such as 100% acetonitrile or isopropanol, to wash away strongly retained contaminants.
-
If the tailing continues, the column may be permanently damaged and should be replaced. Opting for a column with high-purity silica and thorough end-capping can minimize silanol interactions.
-
-
-
Optimize Mobile Phase:
-
Cause: While the pH of the mobile phase has a minimal direct effect on the neutral this compound molecule, it can alter the ionization state of residual silanols on the stationary phase.[1][9]
-
Solution:
-
The addition of a small quantity of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[10]
-
Confirm that the mobile phase is well-mixed and properly degassed, as dissolved gases can create baseline disturbances that might be mistaken for peak tailing.
-
-
-
Check for System Issues:
-
Cause: Extra-column dead volume, which can result from using long or wide-bore tubing or from poorly fitted connections, is a common source of peak tailing.[1][11]
-
Solution:
-
Employ tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.
-
Verify that all fittings are securely tightened and correctly seated.
-
-
Issue 2: Poor Resolution
Q: I am unable to separate the this compound peak from an adjacent impurity. What steps can I take to improve resolution?
A: Poor resolution indicates that the peaks are not adequately separated.[12] To enhance the resolution between the this compound peak and a co-eluting substance, you can adjust the mobile phase composition, flow rate, or temperature.
-
Modify Mobile Phase Composition:
-
Cause: The solvent strength of the mobile phase has a direct influence on both retention and selectivity.[9]
-
Solution:
-
Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This action will increase the retention times of the peaks, which may lead to better separation.[9]
-
Consider trying a different organic modifier. For instance, if you are currently using acetonitrile, switching to methanol could alter the selectivity of the separation and potentially resolve the overlapping peaks.
-
-
-
Adjust Flow Rate and Temperature:
-
Cause: Lower flow rates and higher temperatures can enhance column efficiency.[2][9]
-
Solution:
-
Decrease the flow rate (for example, from 1.0 mL/min to 0.8 mL/min). This can result in sharper peaks and improved resolution, although it will lengthen the analysis time.
-
Increase the column temperature (for instance, from 25°C to 35°C). This lowers the viscosity of the mobile phase, which can improve mass transfer and, consequently, column efficiency.[2]
-
-
-
Consider the Column:
-
Cause: The chemistry of the column's stationary phase and its physical dimensions are fundamental to achieving good resolution.[12]
-
Solution:
-
Utilize a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates, thereby improving separation efficiency.[9]
-
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis on a C18 Column
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and Methanol (10:90, v/v)[13] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 205 nm[13] |
| Injection Volume | 10 µL[2] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol serves as a foundational method for the HPLC analysis of this compound. It may require further optimization depending on the specific sample matrix and the HPLC system being used.
-
Preparation of Mobile Phase:
-
Prepare a mobile phase by mixing HPLC-grade acetonitrile and methanol in a 10:90 volume-to-volume ratio.[13]
-
Degas the mobile phase for 15-20 minutes in an ultrasonic bath or by using vacuum filtration to remove dissolved gases.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as chloroform or a high percentage of methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Note that this compound is insoluble in water.[5]
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
Set the column oven temperature to 35°C.[2]
-
Set the UV detector to a wavelength of 205 nm.[13]
-
Inject 10 µL of each standard and sample solution into the HPLC system.[2]
-
Record the resulting chromatograms and determine the retention time and peak area for this compound.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing and resolution issues.
Caption: Logical relationships between causes and chromatographic issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogres.com [phcogres.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
The Quest for Friedelin: A Comparative Analysis of Extraction Methodologies
A deep dive into the efficiency of various techniques for isolating the promising triterpenoid, friedelin, reveals significant variations in yield depending on the chosen method and solvent. This guide provides a comparative analysis of common and advanced extraction techniques, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
This compound, a pentacyclic triterpene with a spectrum of promising pharmacological activities including anti-inflammatory, antioxidant, and anticancer effects, is the subject of growing scientific interest.[1][2][3] Its isolation from various plant sources, such as cork, leaves, and roots, is a critical first step for further research and development.[1][4][5] This comparative guide examines the yields of this compound obtained through different extraction methods, offering a quantitative and methodological overview for researchers, scientists, and professionals in drug development.
Comparative Yield of this compound Across Different Extraction Methods
The efficiency of this compound extraction is highly dependent on the methodology and the solvent system employed. The following table summarizes quantitative data from various studies, highlighting the yields achieved with different techniques.
| Extraction Method | Plant Source | Solvent/Conditions | This compound Yield | Reference |
| Soxhlet Extraction | Quercus cerris (Cork) | Dichloromethane | 23.7 wt % | [1] |
| Quercus cerris (Cork) | Ethanol | 15.2 wt % | [1] | |
| Quercus cerris (Cork) | Methanol | 12.1 wt % | [1] | |
| Monteverdia aquifolia (Leaves) | Ethanol (360 min, ~78°C) | 8.3% | [1] | |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia (Leaves) | Ethanol (30 min, 50°C, 80% amplitude) | 6.6% | [1] |
| Pressurized Liquid Extraction (PLE) | Monteverdia aquifolia (Leaves) | Ethanol | 5.3% | [1] |
| Supercritical Fluid Extraction (SFE) | Quercus cerris (Bark) | CO₂:EtOH (97.5:2.5 wt%), 60°C, 300 bar | 0.48 wt% (extract with 28 wt% this compound) | [1] |
| Maytenus aquifolium (Leaves) | CO₂ with 10% Methanol | 6.10 ± 0.75 mg/g | [1][6] | |
| Maytenus aquifolium (Leaves) | CO₂ with 10% Ethanol | 6.00 ± 0.97 mg/g | [1][6] | |
| Cannabis sativa (Roots) | n-hexane | 0.698 ± 0.078 mg/g DW | [1] | |
| Conventional Solvent Extraction | Cannabis sativa (Roots) | Ethanol | 0.0709 ± 0.036% by wt DW | [1] |
| Subcritical Dimethyl Ether Extraction (SDMEE) | Cannabis sativa (Roots) | DME with water (80:20 w/w), 40°C | Higher than chloroform and ethanol-Soxhlet | [7] |
| Solvent Extraction & Recrystallization | Cork-derived materials | Chloroform followed by n-hexane:ethyl acetate | up to 2.9% (96% purity) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are generalized protocols for the key extraction methods discussed.
Soxhlet Extraction
Soxhlet extraction is a conventional and widely used method for the extraction of phytochemicals.
-
Preparation of Plant Material: The plant material (e.g., dried and powdered cork or leaves) is accurately weighed and placed inside a thimble made from a porous material like cellulose.
-
Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., dichloromethane, ethanol) and a condenser.
-
Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools and drips back down into the chamber.
-
Siphoning: Once the solvent surrounding the thimble reaches a certain level, it is automatically emptied back into the distillation flask. This cycle is repeated multiple times, ensuring a thorough extraction. For instance, in the extraction from Quercus cerris cork, the process was carried out for 8 hours.[1]
-
Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation: A known quantity of the powdered plant material is mixed with a specific volume of the chosen solvent in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, causing cell disruption and enhancing solvent penetration.
-
Parameter Control: Key parameters such as temperature, time, and amplitude of the ultrasonic waves are controlled. For example, in the extraction from Monteverdia aquifolia leaves, the conditions were 30 minutes, 50°C, and 80% amplitude.[1]
-
Filtration and Concentration: After sonication, the mixture is filtered to separate the solid plant material from the liquid extract. The solvent is then removed under reduced pressure to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
-
System Setup: The SFE system consists of a pump for the fluid (e.g., CO₂), a pressure cell to contain the sample, and a collection vessel.
-
Sample Loading: The ground plant material is packed into the extraction vessel.
-
Extraction: The supercritical fluid (e.g., CO₂ at a specific temperature and pressure) is passed through the sample. Modifiers or co-solvents like ethanol can be added to the supercritical fluid to enhance its solvating power.[1][6] For instance, when extracting from Quercus cerris bark, a CO₂:EtOH ratio of 97.5:2.5 wt% at 60°C and 300 bar was used.[1]
-
Separation: The resulting mixture of the supercritical fluid and the extracted compounds is depressurized in a separator. This causes the supercritical fluid to return to its gaseous state, leaving behind the extracted compounds.
-
Collection: The precipitated extract is collected from the separator.
Experimental Workflow
The general process for the extraction and analysis of this compound can be visualized as a series of sequential steps, from sample preparation to final quantification.
Figure 1. A generalized workflow for the extraction and analysis of this compound.
Concluding Remarks
The selection of an appropriate extraction method for this compound is a critical decision that directly impacts the yield and purity of the final product. Conventional methods like Soxhlet extraction, particularly with dichloromethane, can provide high yields from sources like cork.[1] However, modern techniques such as Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer advantages in terms of reduced extraction time, lower solvent consumption, and environmental friendliness.[1][2][5] For instance, SFE allows for selective extraction by tuning the properties of the supercritical fluid.[1]
Ultimately, the choice of method will depend on the specific research goals, available resources, and the scale of the operation. For high-throughput screening, UAE might be preferable, while for obtaining a high-purity product for pharmacological studies, a combination of an efficient extraction method followed by purification steps like recrystallization would be necessary.[4] This guide provides a foundational understanding to aid researchers in making an informed decision for their this compound isolation endeavors.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [ouci.dntb.gov.ua]
- 3. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2070906A1 - Extraction and purification of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Friedelin: A Comparative Analysis of its Cytotoxic Effects on Cancerous versus Non-Cancerous Cells
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the selective cytotoxic properties of the pentacyclic triterpenoid, friedelin. This document provides a comparative analysis of this compound's effects on malignant and non-malignant cell lines, supported by experimental data and detailed protocols.
Introduction
This compound, a pentacyclic triterpenoid found in a variety of plant species, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. Emerging evidence suggests that this compound exhibits selective cytotoxicity, potently inducing cell death in cancer cells while demonstrating minimal adverse effects on non-cancerous cells. This guide synthesizes the current understanding of this compound's differential cytotoxicity, presents quantitative data from various studies, and provides detailed experimental methodologies to facilitate further research in this promising area of drug discovery.
Comparative Cytotoxicity: A Tabular Overview
The selective cytotoxic nature of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) values across a range of cancer and non-cancerous cell lines. The following tables summarize the available data, showcasing the compound's potent anti-proliferative effects against malignant cells and its significantly lower toxicity towards normal cells.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 Concentration | Reference |
| Oral Cancer | KB | 24 | 117.25 µM | [1] |
| 48 | 58.72 µM | [1] | ||
| Breast Cancer | MCF-7 | 24 | 1.8 µM | [2] |
| 48 | 1.2 µM (0.51 µg/mL) | [2] | ||
| Prostate Cancer | 22Rv1 | 24 | 72.025 µg/mL | [3] |
| DU145 | 24 | 81.766 µg/mL | [3] | |
| PC3 | Not Specified | 3.54 ± 0.30 µg/mL | [4] | |
| Leukemia | AML-196 | 24 | 34 µg/mL | |
| THP-1 | 24 | 85.10 µmol/L | [4] | |
| 48 | 58.04 µmol/L | [4] | ||
| Cervical Cancer | HeLa | 24 | 61.25 µmol/L | [4] |
| 48 | 64.69 µmol/L | [4] | ||
| 72 | 3.54 ± 0.30 µg/mL | |||
| Glioblastoma | U87MG | 48 | 46.38 µg/mL | |
| Skin Cancer | A375 | 24 | 356.54 µmol/L | [4] |
| 48 | 61.52 µmol/L | [4] | ||
| Colon Cancer | HT-29 | Not Specified | 30.0 ± 1.0 µg/mL | [4] |
| Squamous Carcinoma | HSC-1 | 24 | 28.7 ± 1.98 µg/mL | |
| Murine Fibrosarcoma | L929 | 24 | 665.42 µmol/L | [4] |
| 48 | 36.94 µmol/L | [4] |
Table 2: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines
| Cell Type | Cell Line | Incubation Time (hours) | IC50 Concentration | Observation | Reference |
| Monkey Kidney Epithelial | Vero | 48 | Not cytotoxic | No significant cell death observed. | [2] |
| Hamster Lung Fibroblast | V79 | 48 | Not cytotoxic | No significant cell death observed. | [2] |
| Primary Rat Cerebral Cortex | PRCC | 48 | 1271.77 µg/mL | Significantly higher IC50 compared to glioblastoma cells. | |
| Non-tumorigenic Epithelial | MCF-12A | Not Specified | 43.86 µM | Moderate cytotoxicity at higher concentrations. | [2] |
Mechanism of Action: Induction of Apoptosis in Cancer Cells
This compound's cytotoxic activity in cancer cells is predominantly mediated through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway. This process involves a cascade of molecular events, as illustrated in the signaling pathway diagram below.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Studies have shown that this compound treatment leads to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death. Furthermore, some research indicates that this compound can also modulate other critical signaling pathways, such as the PI3K/AKT and MEK/ERK pathways, which are often dysregulated in cancer.
Experimental Protocols
To ensure the reproducibility and validation of the cytotoxic effects of this compound, detailed experimental protocols are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancerous and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
The collective evidence strongly supports the potential of this compound as a selective anticancer agent. Its ability to induce apoptosis in a variety of cancer cell lines at concentrations that are significantly less toxic to non-cancerous cells highlights its therapeutic promise. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the molecular mechanisms underlying this compound's activity and to explore its potential in preclinical and clinical settings. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
The Structure-Activity Relationship of Synthetic Friedelin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Friedelin, a pentacyclic triterpenoid found in a variety of plant species, has emerged as a promising scaffold for the development of new therapeutic agents. Its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, have spurred extensive research into the synthesis of novel derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic this compound derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound and its derivatives against various cancer cell lines has been a primary focus of investigation. Modifications to the this compound backbone have yielded compounds with varying degrees of efficacy, highlighting key structural features that govern their anti-cancer activity.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of several synthetic this compound derivatives against different cancer cell lines.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | KB (Oral Cancer) | 117.25 (24h), 58.72 (48h) | [1] |
| L929 (Fibrosarcoma) | 1.48 µg/mL | [2] | ||
| HeLa (Cervical Cancer) | 2.59 µg/mL | [2] | ||
| A375 (Melanoma) | 2.46 µg/mL | [2] | ||
| THP-1 (Leukemia) | 2.33 µg/mL | [2] | ||
| MCF-7 (Breast Cancer) | 0.51 µg/mL (48h) | [2] | ||
| Friedelan-3β-yl naproxenate | Esterification at C-3 | THP-1 (Leukemia) | 266 ± 6 | [3] |
| Friedelan-3α-yl pent-4-ynoate | Esterification at C-3 | K-562 (Leukemia) | 267 ± 5 | [3] |
| 2,3-secofriedelan-2-al-3-oic acid | Ring A opening | Various human cancer cell lines | GI50 = 5.4-17.2 | [4] |
| 16α-hydroxythis compound | Hydroxylation at C-16 | Vero (Kidney epithelial) | 8.09 µM/mL | [5] |
| 3β-friedelinol | Reduction of C-3 ketone | Vero (Kidney epithelial) | 7.64 µM/mL | [5] |
SAR Insights:
-
The introduction of ester groups at the C-3 position of friedelinol has been explored, with derivatives like friedelan-3β-yl naproxenate and friedelan-3α-yl pent-4-ynoate showing low micromolar activity against leukemia cell lines.[3]
-
A significant increase in cytotoxic potency was observed with the opening of the A-ring to form 2,3-secofriedelan-2-al-3-oic acid, which demonstrated potent inhibition of human lymphocyte proliferation and cancer cell growth.[4]
-
Hydroxylation at various positions, such as C-16, and the reduction of the C-3 ketone to a hydroxyl group also influence cytotoxic activity.[5]
Anti-inflammatory Activity of this compound Derivatives
This compound itself exhibits notable anti-inflammatory properties, and synthetic modifications have been aimed at enhancing this activity. The carrageenan-induced paw edema model in rodents is a standard assay for evaluating the acute anti-inflammatory effects of new compounds.
Quantitative Comparison of Anti-inflammatory Activity
| Derivative | Modification | Assay | Inhibition (%) | Reference |
| This compound | - | Carrageenan-induced paw edema (40 mg/kg) | 52.5 | [6] |
| This compound | - | Croton oil-induced ear edema (40 mg/kg) | 68.7 | [6] |
SAR Insights:
-
The anti-inflammatory activity of this compound is well-documented. Further SAR studies on synthetic derivatives are needed to delineate the structural requirements for enhanced anti-inflammatory potency.
Antimicrobial Activity of this compound Derivatives
The emergence of antibiotic resistance has driven the search for new antimicrobial agents. This compound and its derivatives have shown promise in this area, with activity against a range of pathogenic bacteria.
Quantitative Comparison of Antimicrobial Activity
| Derivative | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | - | Staphylococcus aureus (resistant strains) | 128-256 | |
| This compound | - | Enterobacter cloacae | 0.61 | |
| This compound | - | Salmonella typhi | 0.61 | |
| This compound | - | Streptococcus faecalis | 0.61 | |
| This compound [2,3-d] selenadiazole | Selenadiazole ring fused to A-ring | S. albus | - (14mm inhibition zone) | [7] |
| C. albicans | - (12mm inhibition zone) | [7] |
SAR Insights:
-
This compound exhibits moderate antibacterial activity against resistant strains of Staphylococcus aureus.
-
The introduction of a selenadiazole ring fused to the A-ring of the this compound scaffold has been shown to result in significant activity against S. albus and C. albicans.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivatives or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.
General SAR Workflow
The process of structure-activity relationship studies involves a cyclical process of design, synthesis, and biological evaluation to optimize the desired activity of a lead compound.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. This compound and its derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
PI3K/Akt Signaling Pathway Modulation
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been reported to modulate this pathway, leading to the induction of apoptosis in cancer cells.
References
- 1. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic secofriedelane and friedelane derivatives as inhibitors of human lymphocyte proliferation and growth of human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Friedelin's Therapeutic Promise: An In Vivo Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo validation of friedelin's therapeutic efficacy across various disease models. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a vital resource for evaluating this compound's potential as a novel therapeutic agent.
This compound, a pentacyclic triterpenoid found in various plant species, has demonstrated a remarkable range of pharmacological activities in preclinical studies. In vivo evidence highlights its potential in mitigating inflammation, pain, fever, diabetes, neurodegenerative disorders, and cancer. This guide synthesizes the key experimental findings, offering a clear comparison of this compound's efficacy and a detailed look at the methodologies employed in its validation.
Anti-inflammatory, Analgesic, and Antipyretic Efficacy
This compound has shown significant anti-inflammatory, analgesic, and antipyretic properties in rodent models. Its performance is comparable to, and in some instances superior to, conventional anti-inflammatory drugs.
Comparative Efficacy Data:
| Disease Model | This compound Treatment | Efficacy | Alternative Treatment | Efficacy | Reference |
| Anti-inflammatory | |||||
| Carrageenan-induced paw edema (Rat) | 40 mg/kg | 52.5% inhibition | Indomethacin (10 mg/kg) | Not specified in source | [1][2] |
| Croton oil-induced ear edema (Mouse) | 40 mg/kg | 68.7% inhibition | Indomethacin (10 mg/kg) | Not specified in source | [1][2] |
| Cotton pellet-induced granuloma (Rat) | 40 mg/kg | 36.3% decrease in granuloma weight | Indomethacin (10 mg/kg) | Not specified in source | [1][2] |
| Adjuvant-induced arthritis (Rat) | 40 mg/kg | 54.5% inhibition of paw thickness | Indomethacin (10 mg/kg) | Not specified in source | [1][2] |
| Analgesic | |||||
| Acetic acid-induced writhing (Mouse) | 40 mg/kg | Significant reduction in writhing | Aspirin (100 mg/kg) | Not specified in source | [1][2] |
| Formalin-induced paw licking (Mouse) | 40 mg/kg | Significant reduction in licking time | Aspirin (100 mg/kg) | Not specified in source | [1][2] |
| Antipyretic | |||||
| Yeast-induced pyrexia (Rat) | 20 and 40 mg/kg | Significant dose-dependent reduction in temperature | Paracetamol (150 mg/kg) | Not specified in source | [1][2] |
Experimental Protocols:
-
Carrageenan-induced Paw Edema: Wistar rats are injected with 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. Paw volume is measured before and at intervals after carrageenan injection. This compound is administered orally 1 hour before carrageenan injection.[1]
-
Croton Oil-induced Ear Edema: Swiss albino mice receive a topical application of 20 µL of 1% croton oil in acetone on the inner surface of the right ear. Ear thickness is measured before and after treatment. This compound is administered orally 1 hour before croton oil application.[1]
-
Cotton Pellet-induced Granuloma: Sterilized cotton pellets (10 mg) are implanted subcutaneously in the axilla of Wistar rats. This compound is administered orally for 7 consecutive days. On the 8th day, the granulomas are dissected and weighed.[1]
-
Adjuvant-induced Arthritis: Arthritis is induced in Wistar rats by a single sub-plantar injection of 0.1 mL of Freund's complete adjuvant. Paw volume is measured on different days. This compound is administered orally from the 11th to the 21st day after adjuvant injection.[1]
-
Acetic Acid-induced Writhing: Swiss albino mice are injected intraperitoneally with 0.6% acetic acid (10 mL/kg). The number of writhes is counted for 20 minutes, starting 5 minutes after the injection. This compound is administered orally 1 hour before the acetic acid injection.[1]
-
Formalin-induced Paw Licking: Swiss albino mice are injected with 20 µL of 2% formalin into the sub-plantar region of the right hind paw. The time spent licking the injected paw is recorded in two phases (0-5 min and 15-30 min). This compound is administered orally 1 hour before the formalin injection.[1]
-
Yeast-induced Pyrexia: Hyperthermia is induced in Wistar rats by a subcutaneous injection of 15% brewer's yeast suspension (10 mL/kg). Rectal temperature is measured before and at intervals after yeast injection. This compound is administered orally 19 hours after the yeast injection.[1]
Antidiabetic Activity
In models of type 2 diabetes, this compound demonstrates significant potential in regulating blood glucose levels and improving insulin sensitivity. Its mechanism of action involves the modulation of key signaling pathways in glucose metabolism.
Comparative Efficacy Data:
| Disease Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 20 and 40 mg/kg for 28 days | Significantly reduced blood glucose, SGOT, SGPT, and SALP. Increased insulin, liver glycogen, and total protein. | Glibenclamide (5 mg/kg) | Similar effects to this compound in restoring altered parameters to near normal. | [3][4] |
Experimental Protocol:
-
Streptozotocin (STZ)-induced Diabetes: Diabetes is induced in Wistar rats by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic. This compound is administered orally at doses of 20 and 40 mg/kg for 28 days. Blood glucose, insulin, and other biochemical parameters are assessed at the end of the treatment period.[3][4]
Signaling Pathway:
This compound's antidiabetic effect is mediated through the PI3K/Akt signaling pathway, which enhances the translocation and activation of GLUT2 and GLUT4 glucose transporters in the liver and skeletal muscles.[3][4][5]
Caption: this compound activates the PI3K/Akt pathway, promoting glucose uptake.
Neuroprotective Effects
This compound exhibits neuroprotective properties in a mouse model of neurodegeneration, suggesting its potential in treating cognitive disorders. Its mechanism involves the inhibition of key inflammatory and apoptotic pathways in the brain.
Comparative Efficacy Data:
| Disease Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings | Reference |
| Scopolamine-induced neurodegeneration (Mouse) | 30 mg/kg | Abolished scopolamine-induced oxidative stress, glial cell activation, and neuro-inflammation. Inhibited p-JNK and NF-κB. Improved memory and inhibited β-secretase (BACE-1). | Donepezil (Standard of care) | Not directly compared in the study. | [6][7] |
Experimental Protocol:
-
Scopolamine-induced Neurodegeneration: Male Swiss albino mice are intraperitoneally injected with scopolamine (1 mg/kg) for 21 days to induce cognitive impairment and neuroinflammation. This compound (30 mg/kg) is administered intraperitoneally daily. Behavioral tests (e.g., Y-maze, Morris water maze) and biochemical analyses of brain tissue are performed to assess neuroprotection.[6]
Signaling Pathway:
This compound's neuroprotective effects are attributed to its ability to inhibit the activated JNK/NF-κB signaling pathway, which plays a crucial role in neuroinflammation and apoptosis.[6][7]
Caption: this compound inhibits the JNK/NF-κB pathway to reduce neuroinflammation.
Anticancer Potential
In vivo studies have demonstrated this compound's potential to inhibit tumor growth in a prostate cancer model. It appears to exert its anticancer effects by reducing key hormones and biomarkers associated with the disease.
Comparative Efficacy Data:
| Disease Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings | Reference |
| Testosterone-induced prostate cancer (Rat) | Not specified in source | Marked decrease in prostate weight (39.6%), prostate index (36.5%), serum PSA level (71.7%), and testosterone level (92.4%). | Orteronel (CYP17A1 inhibitor) | Not directly compared in the in vivo study, but this compound showed higher binding affinity in silico. | [8][9] |
Experimental Protocol:
-
Testosterone-induced Prostate Cancer: Prostate cancer is induced in rats through the administration of testosterone. The effect of this compound treatment on prostate weight, prostate index, serum PSA (Prostate-Specific Antigen), and testosterone levels is evaluated and compared to a control group.[8]
Experimental Workflow:
Caption: Workflow for evaluating this compound's efficacy in a prostate cancer model.
Conclusion
The in vivo data presented in this guide strongly support the therapeutic potential of this compound across a spectrum of diseases. Its significant anti-inflammatory, analgesic, antipyretic, antidiabetic, neuroprotective, and anticancer activities, coupled with its modulation of key signaling pathways, position it as a promising candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon and further explore the clinical translation of this multifaceted natural compound. While the current findings are promising, further studies, including dose-response relationships, long-term toxicity, and direct comparisons with a wider range of standard-of-care drugs, are warranted to fully elucidate its therapeutic utility.
References
- 1. Anti-inflammatory, analgesic and antipyretic effects of this compound isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits antidiabetic effect in diabetic rats via modulation of glucose metabolism in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Friedelin's Promise in Modulating Inflammatory and Apoptotic Pathways: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking interactions of friedelin, a pentacyclic triterpenoid with significant pharmacological potential, against key protein targets in the NF-κB and caspase signaling pathways.[1][2][3] By examining its binding affinities and interaction patterns, we aim to elucidate its potential as a modulator of inflammation and apoptosis, critical processes in various disease pathologies. This guide also presents a comparison with alternative protein targets to offer a broader perspective on this compound's therapeutic landscape.
Comparative Analysis of Binding Affinities
Molecular docking studies have revealed this compound's potential to interact with several proteins involved in apoptosis and inflammation. The binding affinity, typically measured in kcal/mol, indicates the strength of the interaction between a ligand (this compound) and its protein target. A more negative value signifies a stronger and more stable binding.
Recent in silico studies have highlighted this compound's strong binding affinities for key apoptotic regulators. For instance, molecular docking has shown strong binding to Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol), proteins central to the intrinsic apoptotic pathway.[4][5] Furthermore, this compound has been shown to upregulate the expression of Caspase-3, a key executioner caspase.[1][4] While direct binding affinities for all caspases are not extensively documented in single studies, its influence on caspase-3 expression suggests a significant role in the apoptotic cascade.
In the context of inflammation, this compound has been observed to inhibit the NF-κB signaling pathway.[1][6][7] Molecular docking studies have also explored its interaction with other inflammatory mediators like p-JNK.[6][8][9] The data presented below summarizes the available binding affinities of this compound with various protein targets, offering a comparative view of its potential efficacy.
| Target Protein | Pathway | Role | Binding Affinity (kcal/mol) | Reference |
| Bax | Apoptosis | Pro-apoptotic | -8.3 | [4] |
| Bcl-2 | Apoptosis | Anti-apoptotic | -8.0 | [4][5] |
| CYP17A1 | Steroidogenesis | Prostate Cancer Target | Higher than Orteronel (control) | [1][10] |
| Carbonic Anhydrase I | Various | pH regulation, etc. | -34.911 (MMGBSA) | [11] |
| Cannabinoid Type 1 Receptor (CB1) | Neurological | Neuromodulation | Strong | [12] |
| 3CLpro (SARS-CoV-2) | Viral Replication | Protease | > -9.0 | [8] |
Note: The binding affinity for Carbonic Anhydrase I is presented as MMGBSA binding free energy, which is a different metric but also indicates strong binding. The specific kcal/mol from standard docking for some targets like NF-κB and caspases are not consistently reported across the literature, but their interaction is pharmacologically validated.
Signaling Pathway Visualizations
To better understand the context of this compound's interactions, the following diagrams illustrate the NF-κB and caspase signaling pathways.
Experimental Protocols: A Guide to Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies, similar to those used to evaluate the interaction of this compound with its protein targets.[13][14][15][16][17][18]
1. Protein Preparation:
-
Retrieval: Obtain the 3D crystal structure of the target protein (e.g., NF-κB, Caspase-3) from a protein database such as the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[18]
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to the protein atoms.
2. Ligand Preparation:
-
Structure Generation: Obtain the 3D structure of the ligand (this compound). This can be done using chemical drawing software and then optimizing the geometry using computational chemistry methods.
-
Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Charge Assignment: Assign atomic charges to the ligand atoms.
3. Molecular Docking Simulation:
-
Grid Box Generation: Define a 3D grid box that encompasses the active site or binding pocket of the target protein. This box confines the search space for the ligand.[12][14][17]
-
Docking Algorithm: Use a docking program (e.g., AutoDock Vina, GOLD) to systematically search for the best binding poses of the ligand within the grid box.[12][14][15][16][19] These programs use scoring functions to estimate the binding affinity for each pose.
-
Execution: Run the docking simulation. The output will be a set of possible binding poses ranked by their predicted binding affinities.
4. Analysis of Results:
-
Binding Affinity: The primary quantitative result is the binding affinity (in kcal/mol), which estimates the free energy of binding. The pose with the lowest binding energy is considered the most favorable.[14][19]
-
Interaction Analysis: Visualize the best-ranked pose to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues.
-
Validation: If possible, compare the docking results with experimental data. For instance, re-docking a known inhibitor into the active site should yield a pose similar to the crystallographic one.[20]
Conclusion
The compiled in silico data strongly suggests that this compound is a promising natural compound with the potential to modulate both inflammatory and apoptotic pathways. Its significant binding affinities with key regulatory proteins like Bax and Bcl-2, coupled with its inhibitory effects on the NF-κB pathway, underscore its therapeutic potential. While further in vitro and in vivo studies are necessary to validate these computational findings, the molecular docking data presented in this guide provides a solid foundation for future research and development of this compound-based therapeutic agents. The comparison with other potential targets also opens avenues for exploring its polypharmacological effects.
References
- 1. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic, quantum chemical and molecular docking studies on this compound, the major triterpenoid isolated from Garcin… [ouci.dntb.gov.ua]
- 3. This compound | Caspase | Prostaglandin Receptor | NOS | P450 | TargetMol [targetmol.com]
- 4. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 15. Molecular Docking Analysis of Caspase-3 Activators as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]
- 18. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Friedelin's Cytotoxic Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
A comprehensive review of published data reveals friedelin, a pentacyclic triterpene, exhibits a wide range of cytotoxic activity against various human cancer cell lines. This guide synthesizes the available IC50 values, details the experimental methodologies employed, and illustrates the key signaling pathways implicated in its anti-cancer effects, offering a valuable resource for researchers in oncology and drug discovery.
The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell line and the duration of exposure. Notably, this compound has demonstrated potent activity against breast, cervical, and glioblastoma cell lines, among others. The data presented herein has been aggregated from multiple independent studies to provide a broad comparative overview.
Comparative IC50 Values of this compound
The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines. For ease of comparison, all values have been converted to micromolar (µM).
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 48 | [1][2] |
| 1.8 | 24 | [1][2] | ||
| 0.51 µg/mL (~1.19 µM) | 48 | [1][3] | ||
| KB | Oral Epidermoid Carcinoma | 58.72 | 48 | [4] |
| 117.25 | 24 | [4] | ||
| HeLa | Cervical Carcinoma | 3.54 µg/mL (~8.29 µM) | Not Specified | [3] |
| 2.59 µg/mL (~6.07 µM) | 48 | [3] | ||
| U87MG | Glioblastoma Multiforme | 46.38 µg/mL (~108.69 µM) | 48 | [3] |
| PC3 | Prostate Cancer | Inhibition of 61.9% at 31 µM | Not Specified | [3] |
| 22Rv1 | Prostate Cancer | 72.025 µg/mL (~168.76 µM) | Not Specified | [5] |
| DU145 | Prostate Cancer | 81.766 µg/mL (~191.61 µM) | Not Specified | [5] |
| L929 | Mouse Fibrosarcoma | 1.48 µg/mL (~3.47 µM) | 48 | [3] |
| A375 | Malignant Melanoma | 2.46 µg/mL (~5.76 µM) | 48 | [3] |
| THP-1 | Acute Monocytic Leukemia | 2.33 µg/mL (~5.46 µM) | 48 | [3] |
| CEM-SS | Human T4 Lymphoblastoid | Not Specified | Not Specified | [3] |
| U251 | Glioblastoma | Inhibition of 25.8% at 31 µM | Not Specified | [3] |
Note: Conversion from µg/mL to µM is based on the molecular weight of this compound (426.72 g/mol ).
Experimental Protocols
The determination of this compound's cytotoxic activity in the cited studies predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
A generalized protocol for the MTT assay is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serum-free or low-serum medium, for specific durations (e.g., 24 or 48 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.[4] Studies have indicated that this compound can influence the PI3K/Akt and MEK/ERK pathways, which are often dysregulated in cancer. Furthermore, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as activating caspases.[4]
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound like this compound using a cell-based cytotoxicity assay.
Caption: Experimental workflow for determining IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic potential of this compound in human MCF-7 breast cancer cell: Regulate early expression of Cdkn2a and pRb1, neutralize mdm2-p53 amalgamation and functional stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Apoptosis Induction by Friedelin in Oral Cancer Cells: A Comparative Guide
Oral cancer remains a significant global health challenge, characterized by high morbidity and mortality rates.[1][2][3] A key factor in the progression and treatment resistance of oral cancer is the dysregulation of apoptosis, the process of programmed cell death.[2][3] Consequently, the induction of apoptosis in cancer cells is a cornerstone of many therapeutic strategies.[4] This guide provides a comprehensive analysis of friedelin, a natural triterpenoid, as a potent inducer of apoptosis in oral cancer cells. We will objectively compare its performance with other alternative natural compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's Pro-Apoptotic Mechanism in Oral Cancer
This compound, a pentacyclic triterpenoid found in various plants, has demonstrated significant anticancer properties.[2][5] In oral cancer, its primary mechanism of action is the induction of apoptosis through the intrinsic signaling pathway.[1][2][3] This is achieved by modulating key regulatory proteins, tipping the balance from cell survival towards programmed cell death.
The key molecular events in this compound-induced apoptosis in oral cancer cells are:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3] The Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[6] Molecular docking studies have shown that this compound has a strong binding affinity for both Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol), suggesting a direct interaction.[2][3][7]
-
Activation of p53: The tumor suppressor protein p53 is upregulated by this compound treatment, which further enhances pro-apoptotic signaling.[2][3]
-
Caspase Cascade Activation: The modulation of Bcl-2 family proteins and p53 leads to the activation of initiator caspase-9 and executioner caspase-3.[2] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Performance Data: this compound vs. Alternatives
The efficacy of an anticancer agent is often initially assessed by its IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the cytotoxic effects of this compound on oral cancer cells and compare it with other natural compounds.
Table 1: Cytotoxicity of this compound on KB Oral Cancer Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 117.25[2][3] |
| 48 hours | 58.72[2][3] |
Data obtained from studies on the KB human oral cancer cell line.
Table 2: Comparative Efficacy of Natural Compounds in Oral Cancer Apoptosis
| Compound | Oral Cancer Cell Line(s) | IC50 Value | Key Apoptotic Mechanism |
| This compound | KB | 58.72 µM (48h)[2][3] | Downregulation of Bcl-2, upregulation of Bax, p53, Caspase-9, and Caspase-3.[2] |
| Curcumin | Various | Varies | Affects multiple signaling pathways to induce apoptosis.[8] |
| Celastrol | Vincristine-resistant oral cancer cells | Varies | Induces apoptosis via the JNK1/2 signaling pathway.[8][9] |
| Quercetin | KON, SAS | Varies | Induces apoptosis and cell cycle arrest.[8][9] |
| Piperlongumine | MC-3, HSC-4 | Varies | Simultaneously activates apoptosis and autophagy.[10] |
Experimental Protocols
To validate the mechanism of apoptosis, a series of in vitro assays are typically employed. Below are the detailed methodologies for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[2][7]
-
Cell Seeding: Plate oral cancer cells (e.g., KB cells) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0–100 μM) for different time points (e.g., 24 and 48 hours).[2]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[2][7]
-
Cell Culture and Treatment: Culture and treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) for a specific duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Studies show this compound treatment leads to a significant increase in apoptotic cells (e.g., 22.29% after 48h).[2]
Gene Expression Analysis (RT-qPCR)
This technique is used to measure the changes in the expression levels of specific genes involved in apoptosis.[2][7]
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (e.g., Bax, Bcl2, TP53, Casp3, Casp9) and a reference gene (e.g., GAPDH).
-
Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. This compound treatment has been shown to upregulate Bax, TP53, Casp3, and Casp9 expression while downregulating Bcl2.[2]
Western Blotting for Caspase Activation
This method is used to detect the presence and quantity of specific proteins, such as the cleaved (active) forms of caspases.
-
Protein Extraction: Lyse the this compound-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate with primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP.[11][12] Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspases indicates apoptosis activation.[11][12]
Conclusion
The available in vitro and in silico evidence strongly supports the potential of this compound as an effective agent for inducing apoptosis in oral cancer cells.[1][2][3][7] Its mechanism of action, centered on the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and caspase activation, is well-defined.[2] When compared to other natural compounds, this compound demonstrates a clear and targeted pro-apoptotic effect. However, it is crucial to note that further research, particularly in vivo validation and clinical trials, is necessary to fully establish this compound's therapeutic efficacy and translate these promising preclinical findings into a novel treatment for oral cancer.[1][2][3][7]
References
- 1. visualize.jove.com [visualize.jove.com]
- 2. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis in oral cancer cells: agents and mechanisms for potential therapy and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and genes involved in oral cancer - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. esmed.org [esmed.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Assessing the Potential Synergistic Effects of Friedelin with Conventional Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelin, a pentacyclic triterpenoid found in various plant species, has demonstrated notable anticancer properties in several preclinical studies. Its mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways, suggest its potential as an adjuvant to conventional chemotherapy.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound when combined with common chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel.
Disclaimer: As of the latest literature review, no direct experimental studies quantifying the synergistic effects of this compound in combination with doxorubicin, cisplatin, or paclitaxel have been published. Therefore, this guide summarizes the known anticancer activities of this compound and draws parallels from studies on other structurally related pentacyclic triterpenoids—oleanolic acid, ursolic acid, and betulinic acid—to project the potential for synergistic interactions.
Anticancer Profile of this compound
This compound has been shown to exert cytotoxic effects across a range of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival.[1]
Reported IC50 Values for this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a single agent in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| KB | Oral Cancer | 117.25 µM | 24 h | [1] |
| KB | Oral Cancer | 58.72 µM | 48 h | [1] |
| MCF-7 | Breast Cancer | 1.8 µM | 24 h | [2] |
| MCF-7 | Breast Cancer | 1.2 µM | 48 h | [2] |
| HeLa | Cervical Cancer | 2.59 µg/mL | 48 h | [3] |
| HSC-1 | Squamous Carcinoma | 28.7 µg/mL | Not Specified | [4] |
| 22Rv1 | Prostate Cancer | 72.025 µg/mL | Not Specified | [5] |
| DU145 | Prostate Cancer | 81.766 µg/mL | Not Specified | [5] |
| U87MG | Glioblastoma | 46.38 mg/L | Not Specified | [6] |
Potential for Synergistic Effects: A Comparative Analysis with Other Triterpenoids
While direct data on this compound is lacking, studies on other pentacyclic triterpenoids provide a strong rationale for investigating its potential in combination therapies. Oleanolic acid, ursolic acid, and betulinic acid have all been shown to enhance the efficacy of conventional chemotherapeutic agents.
Illustrative Synergistic Effects of Triterpenoids with Chemotherapy
The following table presents data from studies on other pentacyclic triterpenoids to illustrate how synergistic effects are typically reported. This data is for comparative purposes and does not represent experimental results for this compound.
| Triterpenoid | Chemotherapy Agent | Cancer Cell Line | Observation | Reference |
| Oleanolic Acid | Cisplatin | Gastric Carcinoma (MGC-803) | Combination of cisplatin and oleanolic acid significantly reduced the required dosage to achieve the same level of cytotoxicity compared to single-agent treatment.[1] | [1][2] |
| Oleanolic Acid | Cisplatin | Lung Cancer (A549/DDP) | Co-delivery of cisplatin and oleanolic acid in nanoparticles resulted in a lower IC50 value (6.1 µM) compared to free cisplatin (32.1 µM), indicating a synergistic effect in drug-resistant cells.[7] | [7] |
| Betulinic Acid | Paclitaxel | Melanoma (A375, etc.) | Co-treatment of betulinic acid with paclitaxel resulted in additive and, in some cases, synergistic interactions.[3] | [3] |
| Ursolic Acid | Doxorubicin | Breast Cancer (MCF-7/ADR) | The combination of ursolic acid and doxorubicin showed a stronger inhibitory effect on cell viability and a more potent inhibition of tumor growth in a xenograft model than doxorubicin alone.[8] | [8] |
Potential Mechanisms of Synergy
Based on the known mechanisms of this compound and related triterpenoids, several signaling pathways are likely to be involved in potential synergistic interactions with chemotherapy.
Key Signaling Pathways
-
Apoptosis Induction: this compound is known to modulate the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This action could lower the threshold for apoptosis induction by DNA-damaging agents like cisplatin and doxorubicin.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival, proliferation, and resistance to chemotherapy. Betulinic acid has been shown to induce apoptosis by suppressing this pathway.[9] this compound's potential to inhibit this pathway could prevent the recovery of cancer cells from chemotherapy-induced damage.
-
NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its activation is a known mechanism of chemoresistance. This compound has been reported to interact with the NF-κB signaling pathway.[1] By inhibiting NF-κB, this compound could prevent the expression of anti-apoptotic genes, thereby sensitizing cancer cells to chemotherapy.
-
Reversal of Multidrug Resistance (MDR): Oleanolic acid has been shown to reverse multidrug resistance in gastric and lung cancer cells when combined with cisplatin.[1][5] This is often achieved by inhibiting the function of drug efflux pumps.
The potential interplay of these pathways is illustrated in the following diagram:
Caption: Potential Signaling Pathways for this compound-Chemotherapy Synergy.
Proposed Experimental Protocols
To empirically determine the synergistic effects of this compound with conventional chemotherapy, a series of in vitro experiments would be required.
Cell Viability and Synergy Assessment
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy agent (doxorubicin, cisplatin, or paclitaxel) in a suitable solvent (e.g., DMSO).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and combinations of both at constant and non-constant ratios.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the crystals with a solvent and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the IC50 values for each agent alone and in combination.
-
Determine the nature of the interaction (synergism, additivity, or antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with IC50 concentrations of the individual drugs and their synergistic combination.
-
After the desired incubation period, harvest the cells and stain with Annexin V-FITC and PI.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
The following diagram outlines a general workflow for these experiments:
Caption: Experimental Workflow for Assessing Synergy.
Conclusion and Future Directions
While direct evidence is currently unavailable, the known anticancer mechanisms of this compound, coupled with the demonstrated synergistic effects of other pentacyclic triterpenoids, strongly suggest that this compound has the potential to enhance the efficacy of conventional chemotherapy agents. Future research should focus on conducting in vitro and in vivo studies to quantify the synergistic effects of this compound with doxorubicin, cisplatin, and paclitaxel. Such studies would be instrumental in determining optimal combination ratios, elucidating the precise molecular mechanisms of synergy, and paving the way for the development of more effective and less toxic cancer combination therapies.
References
- 1. Synergism of cisplatin-oleanolic acid co-loaded hybrid nanoparticles on gastric carcinoma cells for enhanced apoptosis and reversed multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of cisplatin-oleanolic acid co-loaded hybrid nanoparticles on gastric carcinoma cells for enhanced apoptosis and reversed multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-delivery of cisplatin and oleanolic acid by silica nanoparticles-enhanced apoptosis and reverse multidrug resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co‐delivery of cisplatin and oleanolic acid by silica nanoparticles‐enhanced apoptosis and reverse multidrug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid augments the chemosensitivity of drug-resistant breast cancer cells to doxorubicin by AMPK-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Friedelin: A Safety-First Protocol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Friedelin, a pentacyclic triterpene. The information presented here is synthesized from safety data sheets and general laboratory chemical waste guidelines to ensure a conservative and safety-conscious approach.
A critical point to note is the conflicting hazard information available for this compound. While some suppliers classify it as a non-hazardous substance, others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Furthermore, it has been assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.
Given this discrepancy, the most prudent and compliant approach is to treat this compound as hazardous chemical waste . This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Quantitative and Hazard Classification Data
The following table summarizes key data for this compound, highlighting the conflicting classifications.
| Property | Data |
| CAS Number | 559-74-0[1][2] |
| EC Number | 209-205-1[1] |
| Molecular Formula | C₃₀H₅₀O[2] |
| Molecular Weight | 426.72 g/mol [2] |
| Physical Form | Solid, powder[3] |
| Melting Point | 262-265 °C |
| GHS Classification (Source 1) | Does not meet the criteria for classification in accordance with Regulation (EC) No 1272/2008[1]. |
| GHS Classification (Source 2) | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects[2]. |
| Storage Class | 11 (Combustible Solids) |
| Water Hazard Class (Germany) | WGK 3 (severely hazardous to water) |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for safely managing and disposing of this compound waste, including pure compounds, contaminated labware, and solutions.
Step 1: Waste Characterization and Collection
Treat all forms of this compound waste as hazardous. This includes unused or expired this compound, residues from experiments, solutions containing this compound, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).
-
Action: Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must clearly identify the contents (i.e., "this compound Waste"), the approximate concentration, and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
Step 2: Segregation and Safe Storage
Proper storage is crucial to prevent accidental reactions.
-
Action: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA)[4]. This area must be secure and away from general laboratory traffic.
-
Incompatibilities: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[2]. Ensure the waste container is segregated from these materials to prevent dangerous reactions[4].
-
Containment: For any liquid waste containing this compound, the use of secondary containment is mandatory to prevent the spread of spills[5].
Step 3: Arrange for Professional Disposal
Under no circumstances should this compound waste be disposed of via standard laboratory drains or in the regular trash[1][5][6].
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group to schedule a pickup[5][6][7].
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest or online request form.
Step 4: Decontamination of Empty Containers
Due to its classification as being very toxic to aquatic life, empty containers that held this compound must be managed as hazardous waste[2].
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Rinseate Collection: Crucially, the first rinse, and preferably all three, must be collected and disposed of as hazardous waste. Add the rinseate to your designated this compound waste container[5][6].
-
Final Disposal: After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste (e.g., glass or plastic recycling, as appropriate)[5][6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound|559-74-0|MSDS [dcchemicals.com]
- 3. This compound | CAS:559-74-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of Friedelin: A Guide for Laboratory Professionals
Essential safety protocols and logistical plans for the handling and disposal of Friedelin, a pentacyclic triterpene utilized in various research applications.
This compound is a naturally occurring pentacyclic triterpenoid with a range of biological activities, making it a compound of interest for researchers in drug development and other scientific fields.[1] While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification under Regulation (EC) No 1272/2008, others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety Goggles with side protection | Recommended to prevent eye contact with dust particles.[2][4] |
| Hands | Chemical-resistant gloves | Gloves tested according to EN 374 are suitable.[2] |
| Respiratory | Particulate filter respirator | Necessary when dust formation is likely. A P1 filter (which filters at least 80% of airborne particles) or a US N95 type respirator is advised.[2][4] |
| Body | Standard Laboratory Coat | To prevent skin contact. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the inhalation of dust and the formation of aerosols.[3]
-
Avoid Contact: Take necessary precautions to avoid direct contact with the skin and eyes.[3]
-
General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[3]
Storage Protocol: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][3] Incompatible materials include strong acids and alkalis, as well as strong oxidizing and reducing agents.[3]
| Storage Condition | Temperature | Reference |
| Powder Form | -20°C | [3] |
| In Solvent | -80°C | [3] |
| General Cool Storage | 2°C - 8°C | [2] |
Emergency Procedures: First Aid and Spills
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | Immediate Action |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention by calling a physician or a poison control center.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Thoroughly rinse the affected skin area with plenty of water. If irritation persists, consult a physician.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[3] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult or ceases, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3] |
Spill Management and Disposal Plan:
A spill of this compound should be managed promptly to prevent the spread of dust and potential environmental contamination.
Spill Containment and Cleanup:
-
Evacuate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the dust from spreading. For a powdered substance, this can be achieved by carefully covering the spill.
-
Clean-up: Mechanically take up the spilled material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal: The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. The substance should be sent to an approved waste disposal plant.[3] Do not allow the substance to enter drains or waterways, as it is very toxic to aquatic life.[2][3] Contaminated packaging should be treated in the same manner as the substance itself.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
